molecular formula C8H6BrN3 B112188 6-Bromoquinazolin-2-amine CAS No. 190273-89-3

6-Bromoquinazolin-2-amine

Cat. No.: B112188
CAS No.: 190273-89-3
M. Wt: 224.06 g/mol
InChI Key: IJXKEDDKGGBSBX-UHFFFAOYSA-N
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Description

6-Bromoquinazolin-2-amine (CAS 190273-89-3) is a brominated quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. The 2-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties. Recent research has highlighted the application of this compound as a core building block in the design of potent and selective A2A adenosine receptor (A2AR) antagonists . The A2AR is a promising therapeutic target for treating neurodegenerative diseases and cancer, and this compound has been utilized to develop lead compounds with high binding affinity (Ki values in the nanomolar range) and functional antagonist activity . The bromine atom at the 6-position provides a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space and optimize drug-like properties. Efficient synthetic routes for this compound and its derivatives have been reported, including an acid-mediated [4+2] annulation, facilitating access for research purposes . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXKEDDKGGBSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376433
Record name 6-bromoquinazolin-2-amine
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Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190273-89-3
Record name 6-Bromo-2-quinazolinamine
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Record name 6-bromoquinazolin-2-amine
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Record name 6-Bromoquinazolin-2-amine
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Foundational & Exploratory

What are the physical and chemical properties of 6-Bromoquinazolin-2-amine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromoquinazolin-2-amine. It includes detailed information on its identity, calculated physicochemical properties, a documented synthesis protocol, and the context of its potential biological activity based on the broader class of 2-amino-quinazoline derivatives. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

Compound Identification and Chemical Structure

This compound is a heterocyclic aromatic compound featuring a quinazoline core. The quinazoline structure, which consists of a benzene ring fused to a pyrimidine ring, is a recognized privileged scaffold in medicinal chemistry. The presence of a bromine atom at the 6-position offers a versatile handle for further chemical modification, such as palladium-catalyzed cross-coupling reactions, while the 2-amino group is crucial for forming key interactions with biological targets.

Table 1: Compound Identifiers

IdentifierValueSource
CAS Number 190273-89-3[1][2][3][4][5]
Molecular Formula C₈H₆BrN₃[1][2][6]
Molecular Weight 224.06 g/mol [1][2][4]
IUPAC Name This compoundN/A
Synonyms 2-Amino-6-bromoquinazoline, 6-Bromo-2-quinazolinamine[2][4][5]
SMILES NC1=NC=C2C=C(Br)C=CC2=N1[1][3]
InChI InChI=1S/C8H6BrN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)[6]
InChIKey IJXKEDDKGGBSBX-UHFFFAOYSA-N[6]

Physical and Chemical Properties

The experimental physical data for this compound is not widely available in the cited literature. The following tables summarize key computed physicochemical properties, which are valuable for predicting its behavior in various experimental settings.

Table 2: Computed Physical Properties

PropertyValueNotesSource
Monoisotopic Mass 222.9745 DaPredicted[6]
Appearance Solid (Typical for similar compounds)AssumedN/A
Storage Conditions 4°C, protect from lightRecommended[1]

Table 3: Computed Chemical and Pharmacokinetic Properties

PropertyValueNotesSource
XlogP 1.9Predicted[6]
Hydrogen Bond Donor Count 1From the 2-amino groupN/A
Hydrogen Bond Acceptor Count 3From the quinazoline nitrogensN/A
Rotatable Bond Count 0Rigid scaffold[7]
Topological Polar Surface Area (TPSA) 51.8 ŲFor the 8-bromo isomer[7]

Table 4: Predicted Mass Spectrometry Data (Collision Cross Section)

Adductm/zPredicted CCS (Ų)Source
[M+H]⁺ 223.98178136.2[6]
[M+Na]⁺ 245.96372149.4[6]
[M-H]⁻ 221.96722140.9[6]
[M+NH₄]⁺ 241.00832156.4[6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the condensation of an appropriate benzaldehyde with guanidine. This method provides a direct route to the 2-amino-quinazoline core.

  • Reactants:

    • 5-Bromo-2-fluorobenzaldehyde (10 g, 49.2 mmol)

    • Guanidine carbonate (13.3 g, 74 mmol)

    • N,N-dimethylacetamide (DMA) (50 mL)

    • Water (120 mL)

  • Procedure:

    • Dissolve 5-Bromo-2-fluorobenzaldehyde and guanidine carbonate in N,N-dimethylacetamide (50 mL) in a suitable reaction vessel.

    • Heat the reaction mixture to reflux temperature with continuous stirring for 5 hours. The progress of the reaction should be monitored by an appropriate method (e.g., TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Add water (120 mL) to the cooled mixture and continue stirring for an additional 2 hours at room temperature to precipitate the product.

    • Collect the resulting solid product by filtration.

    • Dry the collected solid under vacuum to yield the final product, 6-bromo-2-quinazolinamine.

  • Reported Yield: 60% (5.0 g)[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Isolation R1 5-Bromo-2-fluorobenzaldehyde Action Reflux for 5 hours R1->Action Combine in R2 Guanidine Carbonate R2->Action Combine in Solvent N,N-dimethylacetamide (DMA) Solvent->Action W1 Cool to RT Action->W1 W2 Add Water W1->W2 W3 Stir for 2 hours W2->W3 W4 Filter W3->W4 W5 Dry under vacuum W4->W5 Product This compound W5->Product

Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not detailed in the provided search results, the 2-amino-quinazoline scaffold is of significant interest in drug development, particularly as a kinase inhibitor. Derivatives of this core structure have been shown to target several important signaling pathways implicated in cancer and other diseases.

  • ERK/MAPK Pathway: The Extracellular Signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Aberrant activation of this pathway is a hallmark of many cancers.[8] 2-Amino-quinazoline derivatives have been successfully designed as potent and orally bioavailable inhibitors of ERK1/2, the final kinases in this cascade.[8] These inhibitors act by suppressing the phosphorylation of downstream substrates like RSK, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[8]

  • PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, metabolism, and survival. The PI3K family of enzymes are frequent targets in oncology. Quinazoline derivatives have been developed as potent inhibitors of PI3K isoforms, demonstrating the versatility of this scaffold.[9]

  • Adenosine A₂A Receptor (A₂AR) Antagonism: The A₂A receptor has emerged as a novel immune checkpoint target in cancer immunotherapy.[10] A compound structurally related to our topic, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, was identified as a potent A₂AR antagonist, highlighting another therapeutic avenue for this chemical class.[10]

The 2-amino-quinazoline scaffold's ability to interact with the hinge region of kinase ATP-binding sites makes it a valuable starting point for the design of targeted inhibitors.

G cluster_pathway Simplified ERK/MAPK Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK SUB Downstream Substrates (e.g., RSK) ERK->SUB RESP Cell Proliferation, Survival, etc. SUB->RESP Inhibitor 2-Amino-Quinazoline Derivatives Inhibitor->ERK Inhibition

Role of 2-Amino-Quinazolines as ERK1/2 Inhibitors.

Conclusion

This compound is a valuable chemical entity with a scaffold that is central to many biologically active compounds. Its synthesis is straightforward, and the presence of the bromine atom provides a clear path for library generation and structure-activity relationship (SAR) studies. Based on the activities of related 2-amino-quinazolines, this compound and its derivatives are promising candidates for exploration as inhibitors of key cellular signaling pathways, such as the ERK/MAPK cascade, and as modulators of targets like the A₂A adenosine receptor. This guide provides the foundational chemical and synthetic information necessary for researchers to incorporate this compound into their drug discovery and development programs.

References

6-Bromoquinazolin-2-amine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromoquinazolin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, a proposed synthetic pathway, and relevant physicochemical properties.

Core Compound Information

CAS Number: 190273-89-3[1]

Molecular Formula: C₈H₆BrN₃[1]

The fundamental structure of this compound consists of a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The key functional groups are a bromine atom substituted at the 6-position and an amine group at the 2-position, which are crucial for its chemical reactivity and potential biological activity.

Physicochemical and Predicted Data

Quantitative data for this compound is summarized in the table below. It includes basic molecular properties and computationally predicted data to aid in experimental design.

PropertyValueSource
CAS Number 190273-89-3[1]
Molecular Formula C₈H₆BrN₃[1]
Molecular Weight 224.06 g/mol [1]
Monoisotopic Mass 222.9745 Da[2]
Purity 95%[1]
Predicted XlogP 1.9[2]
Predicted CCS ([M+H]⁺) 136.2 Ų[2]

Molecular Structure

The molecular structure of this compound is depicted below:

Caption: 2D representation of this compound.

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 2-aminoquinazolinones. A versatile solid-phase method, which involves the intramolecular cyclization of a guanidine intermediate, presents a high-yield approach.[3] The following diagram illustrates a proposed workflow for its synthesis.

G start 2-Amino-5-bromobenzoic acid intermediate1 Polymer-bound S-methylisothiourea generation start->intermediate1 React with polymer-bound thiourea intermediate2 N-Acylation with 2-nitro-5-bromobenzoyl chloride intermediate1->intermediate2 Acylate intermediate3 Nitro group reduction (e.g., with SnCl₂) intermediate2->intermediate3 cyclization Intramolecular cyclization intermediate3->cyclization Triggers guanidine formation product This compound cyclization->product Cleavage from solid support

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound, based on analogous syntheses of related quinazoline derivatives.[3][4][5]

Step 1: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (Intermediate)

  • Dissolve 5-bromoanthranilic acid (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Add phenyl isothiocyanate (15 mmol) and triethylamine (2 mL) to the mixture.

  • Reflux the reaction mixture at 65°C for 20 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture.

  • Recrystallize the obtained residue from ethanol to yield the intermediate.[4]

Step 2: Conversion to this compound

This step is a proposed adaptation as direct synthesis was not found.

  • The intermediate from Step 1 can be further reacted to replace the mercapto and phenyl groups with an amino group. This can be a multi-step process involving oxidation of the mercapto group followed by nucleophilic substitution with ammonia.

  • Alternatively, a more direct route starting from 2-amino-5-bromobenzonitrile and cyanamide can be envisioned, which upon cyclization would yield the desired product.

Biological Activity and Potential Applications

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6] Specifically, various 6-bromoquinazoline derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 and SW480.[7] Some of these compounds have demonstrated potent activity, with IC₅₀ values in the low micromolar range, suggesting their potential as leads for the development of new anticancer agents.[7] The bromine atom at the 6-position is often incorporated to enhance the lipophilicity and, in some cases, the binding affinity of the molecule to its biological target.

The 2-amino group is a key feature that can act as a hydrogen bond donor, which is often crucial for the interaction with biological macromolecules like enzymes and receptors. Therefore, this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

References

Technical Guide: Synthesis and Characterization of 6-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 6-Bromoquinazolin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide details a probable synthetic pathway, experimental protocols, and expected analytical data.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the acid-catalyzed cyclization of 2-amino-5-bromobenzonitrile with cyanamide. This method represents a direct and atom-economical approach to constructing the 2-aminoquinazoline scaffold. The reaction proceeds by the protonation of cyanamide, which increases its electrophilicity, followed by nucleophilic attack by the amino group of the benzonitrile derivative and subsequent intramolecular cyclization.

Reaction Scheme:

Synthesis_of_this compound cluster_product Product R1 2-Amino-5-bromobenzonitrile P1 This compound R1->P1 + H2NCN R2 Cyanamide (H2NCN) R2->P1 C1 Hydrochloric Acid (HCl) C2 Hexafluoroisopropanol (HFIP) C3 Heat (e.g., 70°C) Experimental_Workflow start Start dissolve Dissolve Reactants (2-amino-5-bromobenzonitrile, Cyanamide) in HFIP start->dissolve add_acid Add Concentrated HCl dissolve->add_acid heat Heat to 70°C and Stir add_acid->heat monitor Monitor by TLC heat->monitor workup Cool and Concentrate monitor->workup Reaction Complete extract Extract with Ethyl Acetate and Wash workup->extract dry Dry over Na2SO4 and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Obtain Pure This compound purify->product

Solubility Profile of 6-Bromoquinazolin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This technical whitepaper provides a comprehensive overview of the solubility characteristics of 6-Bromoquinazolin-2-amine in dimethyl sulfoxide (DMSO) and other common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols for quantitative solubility analysis and discusses the compound's relevance in key signaling pathways.

Introduction

This compound is a heterocyclic organic compound featuring a quinazoline core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. Quinazoline derivatives have been successfully developed as inhibitors of key signaling proteins, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology.[1][2][3][4][5] The solubility of this compound in various solvents is a fundamental physicochemical property that dictates its handling, formulation, and application in both chemical synthesis and biological assays.

This guide provides a framework for determining the solubility of this compound, offering detailed experimental methodologies in the absence of extensive publicly available quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a basis for understanding its solubility behavior.

PropertyValueReference(s)
Molecular Formula C₈H₆BrN₃[6]
Molecular Weight 224.06 g/mol [7]
Predicted XlogP 1.9[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]

Table 1: Physicochemical Properties of this compound

Solubility Data

While specific quantitative solubility data for this compound is not widely published, its structural features suggest solubility in polar aprotic solvents. DMSO, a highly polar solvent, is expected to be an effective solvent for this compound.[8] Qualitative solubility predictions for this compound in a range of common organic solvents are provided in Table 2. It is important to note that these are expected trends and experimental verification is crucial.

SolventSolvent TypeExpected Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
AcetonitrilePolar AproticSparingly Soluble
AcetonePolar AproticSparingly Soluble
EthanolPolar ProticSparingly Soluble
MethanolPolar ProticSparingly Soluble
Dichloromethane (DCM)NonpolarPoorly Soluble / Insoluble
HexaneNonpolarInsoluble

Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9][10] It measures the concentration of a saturated solution in equilibrium with the solid compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, ethanol, acetonitrile)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent.

  • Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method against a calibration curve of known concentrations.

  • Calculate the solubility in mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer.[11][12][13] This method is higher throughput and provides an indication of a compound's behavior in aqueous media.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of nephelometry or UV-Vis absorbance

  • Liquid handling robotics (optional)

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the 10 mM DMSO stock solution of this compound to the buffer to achieve the desired final concentration.

  • Mix the solution thoroughly.

  • Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).

  • Measure the turbidity of the solution using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. An increase in turbidity or a significant change in absorbance indicates precipitation.

  • The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Visualization of Methodologies and Biological Context

Experimental Workflow

The logical flow for determining the solubility of a research compound like this compound is depicted in the following diagram.

G A Compound Procurement (this compound) B Solvent Selection (DMSO, Ethanol, etc.) A->B C Thermodynamic Solubility (Shake-Flask Method) B->C D Kinetic Solubility (DMSO Stock Dilution) B->D E Equilibration (24-48h shaking) C->E G Precipitation Assessment (Nephelometry/UV-Vis) D->G F Sample Preparation (Centrifugation & Filtration) E->F H Concentration Analysis (HPLC/UV-Vis) F->H I Data Reporting (mg/mL or mol/L) G->I H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK Pathway P->RAS-RAF-MEK-ERK PI3K-AKT-mTOR PI3K-AKT-mTOR Pathway P->PI3K-AKT-mTOR Cell_Proliferation Cell Proliferation & Survival RAS-RAF-MEK-ERK->Cell_Proliferation PI3K-AKT-mTOR->Cell_Proliferation This compound This compound This compound->EGFR Inhibits ATP ATP ATP->EGFR G cluster_0 Cell Membrane cluster_1 Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR P P VEGFR->P Downstream_Signaling Downstream Signaling (e.g., Akt/mTOR/p70s6k) P->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis This compound This compound This compound->VEGFR Inhibits ATP ATP ATP->VEGFR

References

The Biological Frontier of 6-Bromoquinazolin-2-amine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a bromine atom at the 6-position of the quinazoline ring, particularly in 2-amino derivatives, has been a pivotal strategy in the development of potent therapeutic agents. This technical guide provides an in-depth overview of the biological activities of 6-Bromoquinazolin-2-amine and its derivatives, with a focus on their anticancer, antibacterial, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: A Quantitative Overview

The biological efficacy of this compound derivatives has been quantified across various studies. The following tables summarize the anticancer, antibacterial, and anti-inflammatory activities of selected derivatives, providing a comparative view of their potency.

Anticancer Activity

The anticancer potential of 6-bromoquinazoline derivatives is significant, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

Table 1: Anticancer Activity of 6-Bromoquinazoline Derivatives (IC50 in µM)

Compound IDDerivative TypeCell LineIC50 (µM)Reference
5b6-bromoquinazoline derivativeMCF-70.53[1][2]
5b6-bromoquinazoline derivativeSW4801.95[1][2]
8a6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-715.85 ± 3.32[3][4]
8a6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeSW48017.85 ± 0.92[3][4]
8c6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-772.14 ± 2.14[4]
8c6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeSW48081.12 ± 4.15[4]
XIIIb6,8-dibromo-4(3H)quinazolinone derivativeMCF-71.7 (µg/mL)[5]
IX6,8-dibromo-4(3H)quinazolinone derivativeMCF-71.8 (µg/mL)[5]
XIVd6,8-dibromo-4(3H)quinazolinone derivativeMCF-71.83 (µg/mL)[5]
Antibacterial Activity

Derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria. This is often quantified by the Zone of Inhibition (in mm) or the Minimum Inhibitory Concentration (MIC).

Table 2: Antibacterial Activity of 6-Bromoquinazoline Derivatives

Compound IDDerivative TypeBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Compound 26-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureus16-[6]
Compound 26-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneBacillus species15-[6]
Compound 26-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneEscherichia coli14-[6]
Compound 26-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneKlebsiella pneumoniae13-[6]
Compound 96-Bromo-2-(pyridin-4-yl)quinazoline derivativeStaphylococcus aureus26256[7]
Anti-inflammatory Activity

Select derivatives have also been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a common in vivo assay to assess this activity, measured as the percentage of edema inhibition.

Table 3: Anti-inflammatory Activity of a 6-Bromoquinazoline Derivative

Compound IDDerivative NameDose (mg/kg)% Inhibition of EdemaReference
Compound 26-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one2069.52[8][9]
Compound 26-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one4083.55[8][9]
Indomethacin (Standard)-1083.50[8][9]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of biological activities. Below are the protocols for the key assays mentioned in the context of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 6-Bromoquinazoline-2-amine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan crystal dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Agar Well Diffusion Method for Antibacterial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile cotton swabs

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile cork borer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the bacterial suspension over the surface of the nutrient agar plates using a sterile cotton swab to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the standard antibiotic and the solvent control to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Mandatory Visualization

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following sections provide Graphviz diagrams for a key signaling pathway and experimental workflows relevant to the study of this compound derivatives.

EGFR Signaling Pathway

Many 6-bromoquinazoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation.[3] The following diagram illustrates the EGFR signaling pathway and the point of inhibition by these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of new compounds involves a series of well-defined steps, from cell culture to data analysis.

Anticancer_Screening_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines culture Cell Culture & Seeding in 96-well plates start->culture treatment Treatment with 6-Bromoquinazoline Derivatives (Varying Concentrations) culture->treatment incubation Incubation (48-72 hours) treatment->incubation mtt MTT Assay: Addition of MTT Reagent incubation->mtt formazan Formazan Crystal Formation mtt->formazan solubilization Solubilization with DMSO formazan->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation Calculation of % Cell Viability readout->calculation ic50 Determination of IC50 Value calculation->ic50 end End: Potency Assessment ic50->end

Caption: A typical workflow for in vitro anticancer drug screening using the MTT assay.

Experimental Workflow for Antibacterial Susceptibility Testing

The agar well diffusion method is a standard procedure to determine the susceptibility of bacteria to antimicrobial agents.

Antibacterial_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_results Results start Start: Bacterial Strain inoculum Inoculum Preparation (0.5 McFarland) start->inoculum lawn Lawn Culture of Bacteria inoculum->lawn agar Nutrient Agar Plate agar->lawn wells Creation of Wells in Agar lawn->wells addition Addition of Test Compound, Standard, and Control wells->addition incubation Incubation (24 hours at 37°C) addition->incubation measurement Measurement of Zone of Inhibition (mm) incubation->measurement end End: Activity Assessment measurement->end

Caption: Workflow for the agar well diffusion method for antibacterial susceptibility testing.

References

The Quinazoline Scaffold: A Cornerstone in Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocyclic system of a benzene ring and a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile biological activities and synthetic accessibility have made it a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the quinazoline core, detailing its synthesis, diverse pharmacological applications with a focus on anticancer activity, key signaling pathways, and the structure-activity relationships that govern its therapeutic potential.

Synthesis of the Quinazoline Core

The construction of the quinazoline framework can be achieved through various synthetic strategies, allowing for the introduction of a wide array of substituents and the fine-tuning of pharmacological properties.

General Synthetic Routes

Common methods for synthesizing the quinazolin-4(3H)-one ring, a prevalent core in many bioactive molecules, often start from anthranilic acid or its derivatives. One classical method is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with amides.

A widely employed modern approach for creating 4-anilinoquinazoline derivatives, a class that includes several prominent kinase inhibitors, involves a two-step process:

  • Chlorination of the Quinazolinone: The carbonyl group at the 4-position of a substituted quinazolin-4(3H)-one is converted to a chloro group, typically using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This creates a reactive 4-chloroquinazoline intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline is then reacted with a desired aniline derivative. The amino group of the aniline displaces the chlorine atom to form the 4-anilinoquinazoline product.

Experimental Protocol: Synthesis of Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The following is a representative synthetic protocol.

Step 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

To a suspension of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, 3-chloro-4-fluoroaniline (1.1 eq) is added. The mixture is heated to reflux and stirred for 4-6 hours. After cooling, the precipitate is filtered, washed with cold isopropanol, and dried under vacuum to yield the desired product.

Step 2: Demethylation

The 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline (1.0 eq) is treated with a demethylating agent such as L-methionine and methanesulfonic acid. The reaction mixture is heated, and upon completion, the product is isolated by precipitation and filtration.

Step 3: Alkylation to Yield Gefitinib

The demethylated intermediate (1.0 eq) is dissolved in a suitable solvent like DMF, and a base such as potassium carbonate is added. 3-Morpholinopropyl chloride (1.2 eq) is then added, and the mixture is heated. After the reaction is complete, the mixture is poured into water, and the precipitated crude gefitinib is collected by filtration and purified by recrystallization.

Pharmacological Landscape of Quinazoline Derivatives

The quinazoline scaffold is associated with a broad spectrum of biological activities, making it a versatile platform for drug design.

Anticancer Activity

The most prominent and well-established therapeutic application of quinazoline derivatives is in oncology.[1][2] Many of these compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3]

Table 1: Anticancer Activity of Representative Quinazoline-Based Kinase Inhibitors

CompoundTarget(s)Cancer Cell LineActivity (IC₅₀/GI₅₀)Reference(s)
Gefitinib EGFRA549 (Lung)15.59 µM (antiproliferative)[4]
EGFRH1975 (Lung, T790M)>10 µM (antiproliferative)[4]
EGFR (wild-type)-5.2 nM (kinase inhibition)[5]
Erlotinib EGFRHepG2 (Liver)25 µM (antiproliferative)[4]
EGFRMCF-7 (Breast)20 µM (antiproliferative)[4]
EGFR (wild-type)-2.4 nM (kinase inhibition)[4]
Lapatinib EGFR, HER2MCF-7 (Breast)5.90 µM (antiproliferative)[6]
EGFR, HER2A2780 (Ovarian)12.11 µM (antiproliferative)[6]
Compound 7 EGFR, NF-κBMDA-MB-231 (Breast)0.9 µM (antiproliferative)[4]
EGFR-60.1 nM (kinase inhibition)[4]
Compound 13 EGFRH1975 (Lung, L858R/T790M)3.01 µM (antiproliferative)[4]
Compound 23 EGFR, PI3Kα-2.4 nM (EGFR kinase), 317 nM (PI3Kα kinase)[4]
Compound 24 EGFR (wt & T790M)A549 (Lung)6.54 µM (antiproliferative)[4]
Compound 29 EGFR (wt, d746-750, L858R)PC-9 (Lung)0.5 µM (antiproliferative)[5]
EGFR (L858R)-1.9 nM (kinase inhibition)[5]
Compound 32 -A549 (Lung)0.02 µM (antiproliferative)[5]
Compound 37 EGFR (wt, LR/TM, LR/TM/CS)MCF-7 (Breast)2.86 µM (antiproliferative)[5]
EGFR (wt)-2.17 µM (kinase inhibition)[5]
Compound 43 PI3Kα, HDAC-nanomolar potency (kinase inhibition)[5]

Note: IC₅₀ refers to the half-maximal inhibitory concentration. GI₅₀ refers to the half-maximal growth inhibition.

Beyond kinase inhibition, some quinazoline derivatives exert their anticancer effects by inhibiting tubulin polymerization, a mechanism shared with well-known chemotherapeutic agents like paclitaxel and colchicine.[7][8] These compounds bind to tubulin, disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[7][9]

Table 2: Antitubulin Activity of Representative Quinazoline Derivatives

CompoundCancer Cell LineActivity (GI₅₀)Tubulin Polymerization Inhibition (IC₅₀)Reference(s)
Compound 6d A549, KB, KBvin, DU1451.5 - 1.7 nMNot reported[9]
Compound 5f -0.011 - 0.19 µM0.92 - 1.0 µM[9]
Compound 14 Variouslow nanomolarmicromolar range[7]
Compound 22 Four human cancer cell lines0.4 - 2.7 nMNot reported[5]
Compound 2 (Zhu et al.) PC-3, MCF-7, MDA-MB-231, HepG-2, RKO, HT-2951 - 440 nM3.16 µM[5]
Compound 39 HT29, U87, A2780, H460, BE2-C<50 nMInhibitory[8]
Compound 64 Varioussub-µMInhibitory[8]
Compound 65 Varioussub-µMInhibitory[8]
Other Biological Activities

The therapeutic potential of the quinazoline scaffold extends beyond oncology. Derivatives have been reported to possess a wide range of pharmacological properties, including:

  • Antimicrobial activity: Exhibiting efficacy against various bacterial and fungal strains.

  • Anti-inflammatory activity: Modulating inflammatory pathways.

  • Antiviral activity: Including activity against HIV.

  • Anticonvulsant activity: Showing potential in the management of seizures.

Key Signaling Pathways Targeted by Quinazoline Derivatives

The anticancer effects of many quinazoline-based drugs are mediated through the inhibition of specific signaling pathways crucial for tumor growth and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways. Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and blocking downstream signaling.

EGFR_Signaling_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Activates Quinazoline Inhibitor Quinazoline Inhibitor Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Grb2/Sos Grb2/Sos Dimerization & Autophosphorylation->Grb2/Sos PI3K PI3K Dimerization & Autophosphorylation->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Nucleus->Proliferation, Survival, Angiogenesis PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus

EGFR Signaling Pathway and Inhibition
VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) is another critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinazoline derivatives have been developed as potent VEGFR inhibitors, thereby cutting off the tumor's blood supply.

VEGFR_Signaling_Pathway Ligand (VEGF) Ligand (VEGF) VEGFR VEGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR->Dimerization & Autophosphorylation Activates Quinazoline Inhibitor Quinazoline Inhibitor Angiogenesis Angiogenesis PLCγ PLCγ Dimerization & Autophosphorylation->PLCγ PI3K PI3K Dimerization & Autophosphorylation->PI3K PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration ERK->Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration->Angiogenesis Akt Akt PI3K->Akt Endothelial Cell Survival Endothelial Cell Survival Akt->Endothelial Cell Survival Endothelial Cell Survival->Angiogenesis

VEGFR Signaling Pathway and Inhibition

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

  • Position 2: Substitution at this position can significantly influence activity. For example, in some anticancer agents, a furan-2-yl group has shown high potency.[7]

  • Position 4: The 4-anilino substitution is a hallmark of many EGFR inhibitors. The nature of the aniline substituent is critical for binding to the kinase domain.

  • Positions 6 and 7: These positions are frequently modified to enhance potency and solubility. The presence of methoxy or other alkoxy groups, often with a basic side chain, is common in potent EGFR inhibitors like gefitinib and erlotinib.[2]

Experimental Protocols for Biological Evaluation

Assessing the biological activity of newly synthesized quinazoline derivatives requires a battery of in vitro assays.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, GTP, and a reaction buffer.

  • Compound Incubation: Add the quinazoline derivative at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of treated samples to a control to determine the inhibitory effect and calculate the IC₅₀ value.

Kinase Inhibition Assay

These assays determine the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol (Example: EGFR Kinase Assay):

  • Reaction Setup: In a 96-well plate, combine the recombinant EGFR enzyme, a specific peptide substrate, and the quinazoline inhibitor at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP consumed.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

The Drug Discovery Workflow for Quinazoline-Based Inhibitors

The development of a new quinazoline-based drug follows a structured workflow, from initial discovery to clinical application.

Drug_Discovery_Workflow Target Identification & Validation Target Identification & Validation Lead Optimization (SAR) Lead Optimization (SAR) In Vitro & In Vivo Studies In Vitro & In Vivo Studies Lead Optimization (SAR)->In Vitro & In Vivo Studies Preclinical Development Preclinical Development IND Submission IND Submission Preclinical Development->IND Submission Clinical Trials Clinical Trials Phase I Phase I Clinical Trials->Phase I FDA Approval & Market FDA Approval & Market In Vitro & In Vivo Studies->Preclinical Development IND Submission->Clinical Trials Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III NDA Submission NDA Submission Phase III->NDA Submission NDA Submission->FDA Approval & Market

Quinazoline-Based Drug Discovery Workflow

This workflow highlights the iterative process of designing, synthesizing, and testing new quinazoline derivatives to optimize their therapeutic properties.[10]

Conclusion

The quinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of several life-saving drugs, particularly in the field of oncology. Future research will likely focus on the development of more selective and potent quinazoline derivatives, the exploration of novel therapeutic applications, and the use of this versatile scaffold in the design of multi-target drugs and innovative drug delivery systems. This in-depth guide serves as a foundational resource for professionals dedicated to advancing the field of drug discovery through the exploration of the remarkable quinazoline core.

References

Commercial suppliers and purity grades of 6-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 6-Bromoquinazolin-2-amine, a key building block in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, purity grades, and outlines comprehensive experimental protocols for its synthesis, purification, and analysis.

Commercial Availability and Purity Grades

This compound is available from a range of commercial suppliers, catering to the needs of research and development laboratories. The purity of the available products is typically high, ensuring reliability and reproducibility in experimental settings. Below is a summary of prominent suppliers and their offered purity grades.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Career Henan Chemical Co.99%791626-58-9C₈H₆BrN₃224.06
Dideu Industries Group Limited99.00%791626-58-9C₈H₆BrN₃224.06
Synchem95%190273-89-3C₈H₆BrN₃224.06
ChemScene≥95%130148-53-7 (related structure)C₈H₆BrN₃O240.06

It is imperative for researchers to consult the suppliers' Certificate of Analysis (CoA) for batch-specific purity data and impurity profiles. Adherence to Good Manufacturing Practices (GMP) by suppliers is a critical consideration for ensuring the quality and consistency of pharmaceutical intermediates[1]. The quality of starting materials and intermediates directly impacts the safety, efficacy, and stability of the final active pharmaceutical ingredient (API)[2][3].

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical literature and adapted for this specific compound.

Synthesis of this compound

A plausible and efficient synthetic route to 2-aminoquinazoline derivatives involves the cyclization of appropriately substituted 2-aminobenzonitriles.[4][5][6][7] This approach offers a direct and high-yielding pathway to the desired quinazoline scaffold.

Reaction Scheme:

A likely synthetic pathway involves the reaction of 2-amino-5-bromobenzonitrile with a source of the C2-N fragment, such as cyanamide, in the presence of a catalyst.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Amino-5-bromobenzonitrile C Acid or Metal Catalyst Solvent (e.g., DMF) Heat A->C B Cyanamide B->C D This compound C->D

Figure 1: Proposed synthetic pathway for this compound.

Materials and Equipment:

  • 2-amino-5-bromobenzonitrile

  • Cyanamide

  • Copper(I) iodide (CuI) or a suitable acid catalyst

  • A base (e.g., potassium carbonate)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Heating and stirring apparatus

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of 2-amino-5-bromobenzonitrile in DMF, add cyanamide, a catalytic amount of CuI, and a base.

  • Heat the reaction mixture under an inert atmosphere and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[8] The choice of solvent is critical and is often determined empirically. For amino-containing heterocyclic compounds, a two-solvent system can be particularly effective.[9][10][11]

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethanol or acetone) in which the compound is soluble.

  • While the solution is hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. The poor solvent should be miscible with the good solvent but one in which the target compound is insoluble.

  • If necessary, add a few drops of the hot good solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

G cluster_workflow Recrystallization Workflow A Dissolve crude product in minimum hot 'good' solvent B Add hot 'poor' solvent dropwise until cloudy A->B C Cool slowly to induce crystallization B->C D Collect crystals by vacuum filtration C->D E Wash with cold solvent and dry D->E F Pure this compound E->F

Figure 2: General workflow for two-solvent recrystallization.

Quality Control and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for determining the purity and stability of quinazoline derivatives.[12][13][14] A reverse-phase HPLC method is commonly employed for such analyses.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or an appropriate buffer (e.g., phosphate buffer). The exact composition should be optimized for the best separation of the main peak from any impurities. For quinazoline derivatives, a mobile phase containing acetonitrile and orthophosphoric acid has been shown to be effective.[15]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and the sample solution into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.

  • Calculate the purity of the sample based on the relative peak areas.

G cluster_hplc HPLC Analysis Workflow A Prepare sample and calibration standards B Inject into HPLC system (C18 column) A->B C Elute with mobile phase (e.g., Acetonitrile/Water) B->C D Detect by UV-Vis C->D E Analyze chromatogram (retention time, peak area) D->E F Calculate purity E->F

Figure 3: Workflow for purity analysis by HPLC.

Structural Confirmation by NMR Spectroscopy

Sample Preparation and Data Acquisition:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data and assign the signals to the corresponding protons and carbons in the molecule.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. By understanding the commercial landscape and employing robust experimental protocols for its synthesis, purification, and analysis, scientists can confidently utilize this versatile building block in their drug discovery and development endeavors. The quality control of pharmaceutical intermediates is paramount, and the methodologies outlined herein are designed to ensure the integrity and reproducibility of research outcomes.[20][21]

References

Spectroscopic Profile of 6-Bromoquinazolin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 6-Bromoquinazolin-2-amine (C₈H₆BrN₃). As a key heterocyclic compound, understanding its structural and electronic properties through spectroscopic analysis is paramount for its application in medicinal chemistry and materials science. This document compiles predicted mass spectrometry data and theoretical expectations for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating amino group.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Aromatic CH7.5 - 8.5d, ddThe exact shifts and coupling constants will depend on the specific electronic environment of each proton on the quinazoline ring.
Amine NH₂5.0 - 7.0br sThe chemical shift can vary depending on the solvent and concentration. The signal is expected to be a broad singlet.

¹³C NMR (Carbon-13) NMR Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Quaternary Carbons (C-Br, C-N)110 - 160The carbon attached to the bromine will be significantly shifted.
Aromatic CH Carbons120 - 140
Carbonyl-like Carbon (in pyrimidine ring)~160The C2 carbon bearing the amino group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine group and the aromatic quinazoline core.

Wavenumber (cm⁻¹) Interpretation
3400 - 3250N-H stretching vibrations of the primary amine (likely two bands for symmetric and asymmetric stretches).[1]
1650 - 1580N-H bending (scissoring) vibration of the primary amine.[1]
1620 - 1450C=C and C=N stretching vibrations of the quinazoline ring system.
1335 - 1250C-N stretching of the aromatic amine.[1]
~1000 - 600C-Br stretching and aromatic C-H out-of-plane bending vibrations.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Predicted data for this compound is available from PubChem.[2] The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 isotopic pattern.

Adduct Predicted m/z
[M+H]⁺223.98178
[M+Na]⁺245.96372
[M-H]⁻221.96722
[M]⁺222.97395

Data sourced from PubChem CID 2762768.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum using a standard pulse sequence on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to approximately 16 ppm.

    • Average a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to approximately 220 ppm.

    • A significantly larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum on an FT-IR spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

A generalized workflow for spectroscopic analysis.

References

Potential Therapeutic Targets for 6-Bromoquinazolin-2-amine Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromoquinazolin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets for compounds derived from this core, with a focus on anticancer, antimicrobial, and analgesic applications. The information presented herein is intended to facilitate further research and drug development efforts in these areas.

Anticancer Activity: Targeting Epidermal Growth Factor Receptor (EGFR)

A significant body of research has focused on the development of 6-bromoquinazoline derivatives as potent anticancer agents.[1][2] The primary molecular target implicated in the anticancer activity of these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Overexpression or mutation of EGFR is a common feature in many human cancers, making it an attractive target for therapeutic intervention.

Mechanism of Action

Molecular docking studies have suggested that 6-bromoquinazoline derivatives bind to the ATP-binding site of the EGFR kinase domain.[1][2] This binding is thought to occur through interactions with key amino acid residues, such as Lys721, Leu694, Leu820, Met742, and Cys773.[2] By occupying the ATP-binding pocket, these compounds competitively inhibit the binding of ATP, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT pathway.[3] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1][3]

Signaling Pathway

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Compound This compound Derivative Compound->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various 6-bromoquinazoline derivatives have been evaluated against different cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
5b Fluoro substitution at meta position of phenyl moietyMCF-7 (Breast Cancer)0.53[1]
SW480 (Colon Cancer)1.95[1]
8a Aliphatic linker to SH groupMCF-7 (Breast Cancer)15.85 ± 3.32[2]
SW480 (Colon Cancer)17.85 ± 0.92[2]
45 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativeA549 (Lung Cancer)0.44[3]

Antimicrobial Activity

Certain derivatives of this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5]

Mechanism of Action

The precise mechanism of antibacterial action has not been fully elucidated. However, it is hypothesized that these compounds may interfere with bacterial cell wall synthesis or other essential cellular processes. The substitution of an amino group at position three of the quinazolinone ring has been shown to increase antibacterial activity.[4][5]

Quantitative Data: Antibacterial Activity

The antibacterial activity of synthesized compounds has been assessed using the agar well diffusion method, with the zone of inhibition serving as a measure of efficacy.

Compound IDBacterial StrainZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)Reference
Compound 2 Staphylococcus aureus16Ciprofloxacin (CPX)-[4][5]
Bacillus species14Ciprofloxacin (CPX)-[4][5]
Escherichia coli12Ciprofloxacin (CPX)-[4][5]
Klebsiella pneumoniae10Ciprofloxacin (CPX)-[4][5]

Analgesic Activity

Preliminary studies have also indicated that this compound derivatives possess analgesic properties.[6]

Mechanism of Action

The mechanism underlying the analgesic effects is yet to be determined but may involve the modulation of inflammatory pathways or interaction with pain receptors.

Quantitative Data: Analgesic Activity

The analgesic activity was evaluated using the acetic acid-induced writhing model in mice.

Compound IDDose (mg/kg)Analgesic Activity (%)Standard DrugAnalgesic Activity (%)Reference
Compound 2 2069.49Indomethacin-[6]
4083.18Indomethacin-[6]

Experimental Protocols

Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one

A common synthetic route for a bioactive this compound derivative is as follows:[4][5]

  • Dissolve 5-bromoanthranilic acid in pyridine.

  • Add o-aminobenzoyl chloride and stir at room temperature for 30 minutes to synthesize 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one.

  • Reflux the resulting compound with hydrazine hydrate for 3 hours at 120-130°C.

  • Allow the reaction mixture to cool to room temperature.

  • Recrystallize the pale creamish crystals from super dry ethanol to obtain 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one.

MTT Assay for Cytotoxicity

The following workflow outlines the key steps of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the cytotoxic effects of the compounds on cancer cell lines.[1][2]

MTT_Assay_Workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Agar Well Diffusion Method for Antibacterial Activity

The antibacterial activity can be determined using the following protocol:[4][5]

  • Prepare a nutrient agar medium and pour it into sterile Petri plates.

  • Once the agar solidifies, spread a uniform lawn of the test bacterial culture on the surface.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

  • Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse therapeutic potential. The primary focus of research has been on their anticancer properties, with EGFR identified as a key molecular target. Additionally, these compounds have demonstrated encouraging antibacterial and analgesic activities. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound-based therapeutics. Future studies should aim to elucidate the precise mechanisms of action, optimize the lead compounds for improved efficacy and selectivity, and evaluate their in vivo performance.

References

Structure-Activity Relationship of Quinazoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of the quinazoline core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. Notably, several quinazoline-based drugs have received FDA approval, particularly as tyrosine kinase inhibitors (TKIs) for cancer therapy, such as gefitinib, erlotinib, and lapatinib.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinazoline derivatives, with a primary focus on their anticancer properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key structural modifications that influence biological activity, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Structure and Key Positions for Substitution

The fundamental quinazoline scaffold consists of a benzene ring fused to a pyrimidine ring. The numbering of the quinazoline ring system is crucial for understanding the SAR, with positions 2, 4, 6, and 7 being the most frequently modified to modulate biological activity.

Structure-Activity Relationship (SAR) of Anticancer Quinazoline Derivatives

The anticancer activity of quinazoline derivatives is predominantly attributed to their ability to inhibit protein kinases, particularly those involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2]

4-Anilinoquinazoline Derivatives as EGFR Inhibitors

A significant class of anticancer quinazoline derivatives features an aniline moiety at the C-4 position. These 4-anilinoquinazolines are potent inhibitors of EGFR tyrosine kinase.[3]

Key SAR observations for 4-anilinoquinazolines:

  • Substituents on the Anilino Ring: Small, non-polar substituents at the meta position of the aniline ring generally lead to potent EGFR inhibition. For instance, a chlorine atom at this position, as seen in a selected compound 4-(3-chloroanilino)quinazoline (CAQ), results in significant inhibitory activity.[3]

  • Substituents at C-6 and C-7 of the Quinazoline Core: The introduction of small, electron-donating groups, such as methoxy (-OCH3) groups, at the C-6 and C-7 positions often enhances binding affinity to the ATP-binding pocket of EGFR. This is a key feature of approved drugs like gefitinib and erlotinib.

  • Modifications for Dual EGFR/VEGFR-2 Inhibition: Incorporation of different side chains can impart dual inhibitory activity. For example, certain 4-anilinoquinazoline-acylamino derivatives have shown potent inhibition of both EGFR and VEGFR-2.[2]

The following table summarizes the in vitro anticancer activity of a series of 4-anilinoquinazoline derivatives against various cancer cell lines.

CompoundR1 (Anilino Substituent)R2 (C-6/C-7 Substituent)Cell LineIC50 (µM)Reference
Gefitinib 3-Chloro-4-fluoro6,7-DimethoxyA549 (Lung)0.015[4]
Erlotinib 3-Ethynyl6,7-Bis(2-methoxyethoxy)A549 (Lung)0.078[1]
15b 3-Chloro-4-fluoro6-AcrylamidoHT-29 (Colon)5.27[2]
15b 3-Chloro-4-fluoro6-AcrylamidoMCF-7 (Breast)4.41[2]
7i 3-Ethynyl6-(4-(phenyl)ureido)A549 (Lung)2.25[4]
7i 3-Ethynyl6-(4-(phenyl)ureido)HT-29 (Colon)1.72[4]
7i 3-Ethynyl6-(4-(phenyl)ureido)MCF-7 (Breast)2.81[4]
2,4-Disubstituted Quinazoline Derivatives

Modifications at both the C-2 and C-4 positions of the quinazoline ring have led to the discovery of potent anticancer agents with diverse mechanisms of action.

Key SAR observations for 2,4-disubstituted quinazolines:

  • Substituents at C-2: The introduction of various aryl or heteroaryl groups at the C-2 position can significantly influence the anticancer activity.

  • Substituents at C-4: The nature of the substituent at the C-4 position is critical for activity. Often, an amino group with further substitutions is employed.

  • Anti-angiogenic Activity: Certain 2,4-disubstituted quinazoline derivatives have demonstrated potent anti-angiogenic activities by inhibiting VEGFR-2.[5]

The following table presents the cytotoxic activities of a series of 2,4-disubstituted quinazoline derivatives.

CompoundC-2 SubstituentC-4 SubstituentCell LineIC50 (µM)Reference
11d 2-(Aminophenyl)4-(3-(N,N-dimethylamino)propylamino)CNE-2 (Nasopharyngeal)5.8[5]
11d 2-(Aminophenyl)4-(3-(N,N-dimethylamino)propylamino)PC-3 (Prostate)6.2[5]
11d 2-(Aminophenyl)4-(3-(N,N-dimethylamino)propylamino)SMMC-7721 (Liver)7.5[5]
6n 2-(4-Chlorophenyl)4-(4-(3,4-dichlorophenyl)pyrimidin-2-ylamino)A549 (Lung)5.9[6]
6n 2-(4-Chlorophenyl)4-(4-(3,4-dichlorophenyl)pyrimidin-2-ylamino)SW-480 (Colorectal)2.3[6]
6n 2-(4-Chlorophenyl)4-(4-(3,4-dichlorophenyl)pyrimidin-2-ylamino)MCF-7 (Breast)5.65[6]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of quinazoline derivatives are crucial for reproducibility and further development.

General Synthesis of 2,4-Disubstituted Quinazolines

A common synthetic route to 2,4-disubstituted quinazolines is outlined below.[5]

  • Amide Formation: 2-Nitrobenzoyl chloride is reacted with anthranilamide in a suitable solvent like trichloromethane to yield the uncyclized amide intermediate.

  • Quinazolinone Ring Formation: The intermediate undergoes an oxidative ring closure reaction in the presence of a base to form the quinazolinone skeleton.

  • Chlorination: The resulting quinazolinone is treated with a chlorinating agent, such as phosphorus oxychloride, in the presence of a base like N,N-diethylaniline, to produce the 4-chloroquinazoline intermediate.

  • Nucleophilic Substitution at C-4: The 4-chloro group is then displaced by a desired amine through nucleophilic aromatic substitution to introduce the C-4 substituent.

  • Further Modification at C-2: The substituent at the C-2 position can be introduced at various stages, often starting from a substituted anthranilic acid or by subsequent modifications of the quinazoline core.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[7][8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with serial dilutions of the test quinazoline derivatives and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay: VEGFR-2

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[10][11]

  • Master Mixture Preparation: A master mixture is prepared containing the kinase buffer, ATP, and the substrate (e.g., a poly(Glu, Tyr) peptide).

  • Plate Setup: The master mixture is added to the wells of a 96-well plate.

  • Inhibitor Addition: Serial dilutions of the test quinazoline derivative are added to the wells. A positive control (no inhibitor) and a blank (no enzyme) are also included.

  • Enzyme Addition: The recombinant VEGFR-2 enzyme is added to the test and positive control wells.

  • Incubation: The plate is incubated at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.

  • Detection: A detection reagent, such as Kinase-Glo®, is added to stop the reaction and measure the amount of ATP remaining. The luminescence is measured using a plate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in the action of quinazoline derivatives is essential for a comprehensive understanding.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis start Starting Materials synth Chemical Synthesis start->synth purify Purification synth->purify char Characterization (NMR, MS) purify->char invitro In Vitro Cytotoxicity (MTT Assay) char->invitro kinase Kinase Inhibition (EGFR/VEGFR) invitro->kinase invivo In Vivo Studies (Xenograft Models) kinase->invivo ic50 IC50 Determination invivo->ic50 sar SAR Analysis ic50->sar lead Lead Optimization sar->lead EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Binding & Dimerization Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Protein Synthesis VEGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

References

The Anticancer Potential of 6-Bromoquinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several derivatives having already reached clinical use. The introduction of a bromine atom at the 6-position of the quinazoline ring has been identified as a key modification for enhancing cytotoxic activity against various cancer cell lines. This technical guide provides an in-depth overview of the synthesis, in vitro anticancer activity, and proposed mechanisms of action of 6-bromoquinazoline derivatives, presenting a valuable resource for researchers in the field of oncology drug discovery.

In Vitro Anticancer Activity of 6-Bromoquinazoline Derivatives

The anticancer potential of a diverse range of 6-bromoquinazoline derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
5a-j (general) Variously substituted phenyl at position 3MCF-7, SW4800.53 - 46.6[1]
5b 3-(3-fluorophenyl)MCF-70.53[1]
5b 3-(3-fluorophenyl)SW4801.95[1]
IIIa Not specified in abstractMCF-70.359
IIIc Not specified in abstractMCF-70.236
Vb Not specified in abstractMCF-70.316
8a 2-(ethylthio)-3-phenylMCF-715.85 ± 3.32[2]
8a 2-(ethylthio)-3-phenylSW48017.85 ± 0.92[2]
8d 2-((3-methylbenzyl)thio)-3-phenylMCF-759.15 ± 5.73[2]
8d 2-((3-methylbenzyl)thio)-3-phenylSW48072.45 ± 2.90[2]
8e 2-((4-methylbenzyl)thio)-3-phenylMCF-735.14 ± 6.87[2]
8e 2-((4-methylbenzyl)thio)-3-phenylSW48063.15 ± 1.63[2]
BMAQ 2-(morpholin-1-yl)-4-anilinoL1210, HL-60, U-937Dose-dependent decrease in cell number[3]

Experimental Protocols

Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

A common and crucial intermediate for the synthesis of various 2,3-disubstituted 6-bromoquinazolin-4(3H)-ones is 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. A general synthetic procedure is as follows:

  • Bromination of Anthranilic Acid: Anthranilic acid is treated with N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile to yield 5-bromoanthranilic acid.

  • Cyclization: The resulting 5-bromoanthranilic acid is then reacted with phenyl isothiocyanate in the presence of a base like triethylamine in a solvent such as absolute ethanol. The reaction mixture is typically refluxed for an extended period (e.g., 20 hours).

  • Isolation: Upon completion of the reaction, the mixture is cooled and the precipitated product, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, is collected by filtration and can be further purified by recrystallization.[1]

General Procedure for the Synthesis of 2-thio-substituted 6-bromoquinazolin-4(3H)-one Derivatives
  • Alkylation/Arylation: The intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Base Addition: A base, such as potassium carbonate (K2CO3), is added to the mixture.

  • Reaction with Halides: Various alkyl or benzyl halides are then added to the reaction mixture.

  • Reflux and Isolation: The mixture is refluxed for approximately 24 hours. After completion, the reaction mixture is poured onto ice water, and the resulting precipitate is filtered, dried, and recrystallized to yield the final 2-thio-substituted derivatives.[1]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere for 24 hours.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the 6-bromoquinazoline derivatives and incubated for a defined period, typically 48 to 72 hours.[4]

  • MTT Addition: Following the treatment period, an MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Proposed Mechanisms of Action

The anticancer effects of 6-bromoquinazoline derivatives are believed to be multifactorial, primarily involving the inhibition of key signaling pathways that regulate cell proliferation and survival, and the induction of programmed cell death (apoptosis).

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation.[4][5] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it a prime target for anticancer drug development.[4][5] Several quinazoline-based drugs, such as gefitinib and erlotinib, are established EGFR inhibitors.[2] Molecular docking studies have suggested that 6-bromoquinazoline derivatives can also bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[1]

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Bromoquinazoline 6-Bromoquinazoline Derivative Bromoquinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 1: Inhibition of the EGFR signaling pathway by 6-bromoquinazoline derivatives.
Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that potent 6-bromoquinazoline derivatives can induce apoptosis in cancer cells in a dose-dependent manner.[1] This programmed cell death is a crucial mechanism for eliminating cancerous cells. Additionally, these compounds have been observed to cause cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing and proliferating.[3]

Apoptosis_Induction Bromoquinazoline 6-Bromoquinazoline Derivative CellularStress Cellular Stress Bromoquinazoline->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 2: Proposed intrinsic pathway of apoptosis induction.

Experimental and Drug Discovery Workflow

The discovery and preclinical development of novel 6-bromoquinazoline derivatives as anticancer agents typically follows a structured workflow, from initial synthesis to in vitro evaluation.

Drug_Discovery_Workflow Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening HitIdentification Hit Compound Identification Screening->HitIdentification Mechanism Mechanism of Action Studies HitIdentification->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization

Figure 3: A generalized workflow for the discovery of anticancer 6-bromoquinazoline derivatives.

Conclusion

6-Bromoquinazoline derivatives represent a promising class of compounds with significant anticancer potential. Their straightforward synthesis, potent in vitro cytotoxicity against a range of cancer cell lines, and their proposed mechanism of action involving the inhibition of the EGFR signaling pathway and induction of apoptosis, make them attractive candidates for further preclinical and clinical development. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the quest for more effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols: 6-Bromoquinazolin-2-amine Derivatives in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 6-bromoquinazolin-2-amine derivatives, particularly 6-bromo-4-anilinoquinazolines, as potent kinase inhibitors. The quinazoline scaffold is a well-established pharmacophore in the development of inhibitors targeting key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. The strategic placement of a bromine atom at the 6-position of the quinazoline ring serves as a versatile handle for synthetic modifications to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.

Core Synthesis Strategy

The primary synthetic route to 6-bromo-4-anilinoquinazoline-based kinase inhibitors involves a multi-step process commencing with the synthesis of a key intermediate, 6-bromo-4-chloroquinazoline. This intermediate is then subjected to nucleophilic aromatic substitution with a variety of substituted anilines to generate a library of potential kinase inhibitors.

A general workflow for the synthesis and evaluation of these compounds is outlined below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., 2-Amino-5-bromobenzoic acid) B Synthesis of 6-Bromoquinazolin-4(3H)-one A->B C Chlorination to 6-Bromo-4-chloroquinazoline B->C D Nucleophilic Substitution with Anilines C->D E Purification and Characterization D->E F In vitro Kinase Assays (e.g., EGFR, VEGFR-2) E->F G Cell-based Proliferation Assays (e.g., MTT, CCK-8) E->G H Structure-Activity Relationship (SAR) Analysis F->H G->H I Lead Optimization H->I

Caption: General workflow for the synthesis and evaluation of 6-bromo-4-anilinoquinazoline kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4-chloroquinazoline

This protocol details the synthesis of the key intermediate, 6-bromo-4-chloroquinazoline, from 6-bromoquinazolin-4(3H)-one.

Materials:

  • 6-Bromoquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Inert solvent (e.g., toluene)

  • Standard laboratory glassware and reflux apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a solution of 6-bromoquinazolin-4(3H)-one in an appropriate solvent, add phosphorus oxychloride and a catalytic amount of triethylamine.

  • Heat the reaction mixture to reflux for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 6-bromo-4-chloroquinazoline.

Protocol 2: Synthesis of 6-Bromo-4-(substituted-anilino)quinazolines

This protocol describes the nucleophilic substitution reaction between 6-bromo-4-chloroquinazoline and various anilines.

Materials:

  • 6-Bromo-4-chloroquinazoline

  • Substituted aniline (e.g., 3-bromoaniline, 4-fluoroaniline)

  • Anhydrous acetonitrile or isopropanol

  • Standard laboratory glassware and reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 6-bromo-4-chloroquinazoline in anhydrous acetonitrile or isopropanol.

  • Add the desired substituted aniline to the solution.

  • Reflux the reaction mixture for 3-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. Collect the solid by filtration.

  • Wash the solid with the reaction solvent and dry to obtain the final 6-bromo-4-(substituted-anilino)quinazoline derivative.

Biological Activity and Data Presentation

The synthesized 6-bromo-4-anilinoquinazoline derivatives have been evaluated for their antiproliferative activity against various cancer cell lines and their inhibitory effects on specific kinases, particularly EGFR.

Antiproliferative Activity

The following tables summarize the cytotoxic effects of two series of 6-bromo-4-anilinoquinazoline analogs against human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines, as well as a series of 6-arylureido-4-anilinoquinazolines against A549, HT-29, and MCF-7 cell lines.

Table 1: Antiproliferative Activity of 2-Unsubstituted-4-(halogenoanilino)-6-bromoquinazolines [1]

Compound ID4-Anilino SubstitutionLC50 (µM) vs. MCF-7LC50 (µM) vs. HeLa
3a 4-Fluoroanilino> 10> 10
3b 3-Fluoroanilino> 10> 10
3c 4-Chloroanilino> 10> 10
3d 3-Chloroanilino> 10> 10
3e 4-Bromoanilino> 10> 10
3f 2,4-Difluoroanilino> 10> 10

Table 2: Antiproliferative Activity of 2-(4-Chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolines [1]

Compound ID4-Anilino SubstitutionLC50 (µM) vs. MCF-7LC50 (µM) vs. HeLa
4a 4-Fluoroanilino5.66.2
4b 3-Fluoroanilino4.85.5
4c 4-Chloroanilino3.54.1
4d 3-Chloroanilino2.93.6
4e 4-Bromoanilino2.12.8
4f 2,4-Difluoroanilino6.87.5

Table 3: Antiproliferative Activity of 6-Arylureido-4-anilinoquinazoline Derivatives [2]

Compound IDIC50 (µM) vs. A549IC50 (µM) vs. HT-29IC50 (µM) vs. MCF-7
7a 3.122.543.98
7c 4.563.875.12
7d 5.014.326.23
7f 3.983.154.55
7i 2.251.722.81
7o 4.874.115.98
7p 5.234.876.87
7q 6.125.437.23
Gefitinib15.8718.2320.14
Erlotinib12.5415.8717.89
Sorafenib8.9810.2111.54
Kinase Inhibitory Activity

The primary molecular target for many of these quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase.

Table 4: EGFR Kinase Inhibitory Activity [2][3]

CompoundScaffold/DerivativeIC50 (nM)
7i 6-Arylureido-4-anilinoquinazoline17.32
5e 6-Hydroxypropynyl-4-anilinoquinazoline14
Gefitinib-25.42
Erlotinib-33.25

Signaling Pathway Inhibition

The 4-anilinoquinazoline scaffold is a well-established inhibitor of the EGFR signaling pathway. By competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds block the downstream signaling cascades that promote cell proliferation and survival.[1]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 6-Bromo-4-anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 6-bromo-4-anilinoquinazoline analogs.

Structure-Activity Relationship (SAR)

The biological activity of 6-bromo-4-anilinoquinazoline derivatives is significantly influenced by the nature of the substituents on the anilino moiety and the quinazoline core.

SAR cluster_activity Biological Activity Q_Core R1 R1 Substituent (Position 2) Q_Core->R1 Anilino R2 R2 Substituent (Anilino Ring) Anilino->R2 Activity Kinase Inhibition & Antiproliferative Effect R1_effect Introduction of a 4-chlorophenyl group at R1 significantly increases antiproliferative activity. R1->R1_effect R2_effect Halogen substitution on the anilino ring (R2) modulates activity. Bromo > Chloro > Fluoro. R2->R2_effect R1_effect->Activity R2_effect->Activity

Caption: Structure-activity relationship of 6-bromo-4-anilinoquinazoline derivatives.

Note on SAR: The data suggests that substitution at the 2-position of the quinazoline ring with a bulky group like 4-chlorophenyl enhances antiproliferative activity compared to unsubstituted analogs.[1] Furthermore, the nature and position of halogen substituents on the 4-anilino ring play a crucial role in determining the cytotoxic potency, with bromo-substituted analogs generally exhibiting higher activity.[1] The introduction of an arylureido group at the 6-position has also been shown to significantly improve EGFR inhibitory activity.[2]

Conclusion

This compound derivatives, particularly 6-bromo-4-anilinoquinazolines, represent a promising class of kinase inhibitors with potent antiproliferative activities. The synthetic accessibility of these compounds, coupled with the tunable nature of their substituents, provides a robust platform for the development of novel and selective anticancer agents. The detailed protocols and structure-activity relationship data presented herein offer a valuable resource for researchers engaged in the design and synthesis of next-generation kinase inhibitors.

References

Application Notes: Palladium-Catalyzed Cross-Coupling of 6-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazoline scaffold is a privileged heterocyclic motif frequently found in bioactive molecules and approved pharmaceuticals, exhibiting a wide range of therapeutic activities, including anticancer and anti-inflammatory properties. The functionalization of this core structure is of significant interest to medicinal chemists and drug development professionals. Palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful synthetic tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.[1] These reactions offer a versatile and efficient means to derivatize the quinazoline skeleton, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[2]

This document provides detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions starting from 6-bromoquinazolin-2-amine, a key intermediate for the synthesis of diverse compound libraries.

Suzuki-Miyaura Coupling: Synthesis of 6-Arylquinazolin-2-amines

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between this compound and various aryl or heteroaryl boronic acids (or their corresponding esters). This reaction is instrumental in creating biaryl structures, which are common in pharmacologically active compounds.[3][4] The transformation is typically catalyzed by a palladium(0) complex in the presence of a suitable base and solvent system.[4]

General Reaction Scheme:

(General scheme for the Suzuki-Miyaura coupling of this compound)

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The selection of catalyst, base, and solvent is crucial for achieving high yields. The following table summarizes typical conditions for the Suzuki coupling of bromo-heterocycles, which can be adapted for this compound. Yields are generally good to excellent for a range of electronically diverse boronic acids.

EntryCoupling Partner (Ar-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane / H₂O (4:1)10012-1685 - 95
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (10:1)1001280 - 90
33-Pyridinylboronic acidPdCl₂(dppf)Cs₂CO₃DMF / H₂O (5:1)901675 - 85
42-Thiophenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃2-MeTHF / H₂O (4:1)801880 - 92

Note: This data is representative and based on couplings with structurally similar bromo-heterocycles. Optimization may be required for specific substrates.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound using Pd(PPh₃)₄.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Degassed Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Schlenk flask or microwave vial

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylquinazolin-2-amine.

Experimental Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ B Inert Atmosphere: Evacuate & Backfill with N₂/Ar (3x) A->B C Add Catalyst & Solvent: - Pd(PPh₃)₄ - Dioxane/H₂O B->C D Heat & Stir: 100 °C, 12-16h C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench: Add Ethyl Acetate & Water E->F G Extract & Dry: Combine organic layers, dry over Na₂SO₄ F->G H Purify: Flash Column Chromatography G->H I Final Product: 6-Arylquinazolin-2-amine H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 6-(Arylamino)quinazolin-2-amines

The Buchwald-Hartwig amination is a highly effective method for constructing C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines. This reaction is particularly valuable for synthesizing N-aryl quinazolines, which are prevalent in medicinal chemistry.[5][6] The success of this transformation relies heavily on the choice of a palladium catalyst, a bulky, electron-rich phosphine ligand, and a suitable base.[5]

General Reaction Scheme:

(General scheme for the Buchwald-Hartwig amination of this compound)

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The optimal ligand and base combination can vary depending on the specific amine coupling partner. The table below presents conditions that have proven effective for the amination of similar 6-bromo-heterocyclic systems.[7]

EntryCoupling Partner (Amine)Catalyst (2 mol%)Ligand (4 mol%)Base (1.4 equiv)SolventTemp (°C)Typical Yield (%)
1MorpholinePd₂(dba)₃XantPhosCs₂CO₃Dioxane100-11040 - 70
2AnilinePd(OAc)₂RuPhosNaOtBuToluene10075 - 90
3BenzylaminePd₂(dba)₃DavePhosNaOtBuDioxane10070 - 85
4N-MethylpiperazinePd(OAc)₂BrettPhosK₃PO₄Toluene11065 - 80

Note: This data is representative and based on couplings with structurally similar bromo-heterocycles.[7] Optimization, particularly of the ligand and base, is often necessary to achieve the best results.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N coupling of an amine with this compound using a Pd₂(dba)₃/XantPhos catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XantPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas supply

  • Oven-dried Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XantPhos (0.04 equiv) to an oven-dried Schlenk tube.

  • Seal the tube, then evacuate and backfill with inert gas (3 cycles).

  • Add the amine coupling partner (1.2 equiv) followed by anhydrous, degassed solvent (e.g., Dioxane) via syringe.

  • Seal the tube tightly and place the reaction mixture in a preheated oil bath at 100-110 °C.

  • Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 6-(amino)quinazolin-2-amine product.

Experimental Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reagent Setup (Inert Atm.) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solids: - this compound - Base (Cs₂CO₃) - Pd₂(dba)₃ / XantPhos B Add Liquids: - Amine - Anhydrous Solvent (Dioxane) A->B C Seal & Heat: 110 °C, 12-24h B->C D Monitor Progress (TLC / LC-MS) C->D E Cool & Filter: Dilute with EtOAc, filter through Celite D->E F Concentrate: Remove solvent under vacuum E->F G Purify: Flash Column Chromatography F->G H Final Product: 6-(Amino)quinazolin-2-amine G->H

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

The Versatility of 6-Bromoquinazolin-2-amine: A Keystone Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 28, 2025 – 6-Bromoquinazolin-2-amine has emerged as a pivotal building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including a reactive bromine atom and a nucleophilic amino group on the privileged quinazoline scaffold, provide a versatile platform for the construction of a diverse array of complex molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of this compound and providing protocols for its use in key synthetic transformations.

The quinazoline core is a common motif in numerous biologically active compounds, including approved anticancer drugs that target key signaling pathways.[1][2] The presence of a bromine atom at the 6-position offers a prime site for modification through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations allow for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties.

Key Applications in Drug Discovery

Derivatives of this compound have shown significant promise as potent inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Quinazoline-based compounds have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][3] By functionalizing the 6-position of the quinazoline core, researchers can develop highly selective and potent kinase inhibitors.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of this compound is readily susceptible to palladium-catalyzed cross-coupling reactions, making it an ideal substrate for the synthesis of diverse compound libraries.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 6-position, leading to the synthesis of 6-arylquinazolin-2-amine derivatives. These products are valuable intermediates in the synthesis of kinase inhibitors and other biologically active molecules.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction enables the coupling of this compound with a wide variety of primary and secondary amines, affording a range of 6-amino-substituted quinazoline derivatives. This transformation is particularly useful for introducing functionalities that can modulate the solubility, bioavailability, and target-binding affinity of the final compounds.

Experimental Protocols

The following section provides detailed experimental protocols for key reactions involving this compound. These protocols are based on established methodologies for similar substrates and can be adapted as a starting point for specific synthetic targets.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O901275-90
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O100880-95
3Pd(dppf)Cl₂ (5)-Na₂CO₃ (2)DMF1101670-85

Yields are typical ranges observed for analogous reactions and may vary depending on the specific substrates and conditions used.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos, 2-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 90-120 °C).

  • Stir for the required duration, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1101870-90
2Pd(OAc)₂ (3)BINAP (6)NaOtBu (1.5)Toluene1001275-92
3Pd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄ (2.5)Toluene1052465-85

Yields are typical ranges observed for analogous reactions and may vary depending on the specific substrates and conditions used.

Visualizing the Synthetic Potential and Biological Relevance

To illustrate the synthetic workflow and the biological context of this compound derivatives, the following diagrams are provided.

cluster_0 Synthetic Workflow This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic acid, Pd catalyst, Base Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand, Base 6-Arylquinazolin-2-amines 6-Arylquinazolin-2-amines Suzuki Coupling->6-Arylquinazolin-2-amines 6-Amino-substituted quinazolines 6-Amino-substituted quinazolines Buchwald-Hartwig Amination->6-Amino-substituted quinazolines

Caption: Synthetic transformations of this compound.

cluster_1 EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (RAS-RAF-MEK-ERK) Dimerization->Downstream Quinazoline_Inhibitor Quinazoline-based Inhibitor (e.g., Gefitinib) Quinazoline_Inhibitor->Dimerization Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

References

Application Notes and Protocols for N-arylation of 6-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Specifically, N-aryl-quinazolin-2-amines have garnered significant attention in medicinal chemistry due to their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[3][4][5][6] The synthesis of these compounds is of great interest for the development of novel therapeutic agents. The formation of the crucial C-N bond between the quinazoline core and an aryl group is typically achieved through transition-metal-catalyzed cross-coupling reactions. This document provides detailed protocols for the N-arylation of 6-bromoquinazolin-2-amine, focusing on the widely used Buchwald-Hartwig amination and the alternative Ullmann condensation.

Data Presentation: Reaction Conditions for N-arylation

The successful N-arylation of this compound is highly dependent on the selection of the appropriate catalyst, ligand, base, and solvent. Below are tables summarizing typical conditions for the two primary methods.

Table 1: Buchwald-Hartwig Amination Conditions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its high efficiency and broad substrate scope.[7][8][9]

ComponentExamplesTypical Loading (mol%)Notes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-5Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂) are common choices.
Ligand Xantphos, BINAP, DavePhos2-10Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle.[7]
Base Cs₂CO₃, K₃PO₄, NaOtBu2-3 equivalentsThe choice of base can significantly impact the reaction rate and yield. Cesium carbonate (Cs₂CO₃) is often effective for amination of heterocyclic amines.
Solvent Dioxane, Toluene0.1 - 0.5 MAnhydrous and degassed solvents are essential for optimal catalyst performance.
Temperature (°C) 80-120Reaction temperature is substrate-dependent.
Reaction Time (h) 12-24Monitored by TLC or LC-MS.
Table 2: Ullmann Condensation Conditions

The Ullmann condensation is a copper-catalyzed reaction and serves as a classical alternative to the palladium-catalyzed methods.[10]

ComponentExamplesTypical Loading (mol%)Notes
Copper Catalyst CuI, Cu₂O, Cu(OAc)₂10-20Copper(I) iodide (CuI) is frequently used.
Ligand L-proline, DMEDA, Phenanthroline20-40Ligands can accelerate the reaction and improve yields, though some modern protocols are ligand-free.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalentsA strong base is required to deprotonate the amine.
Solvent DMF, DMSO, NMP0.1 - 0.5 MHigh-boiling polar aprotic solvents are typically used.
Temperature (°C) 100-160Generally requires higher temperatures than Buchwald-Hartwig amination.[10]
Reaction Time (h) 24-48Often requires longer reaction times.

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-arylation of this compound

This protocol is adapted from established procedures for the N-arylation of related heterocyclic amines.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or Aryl halide (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Xantphos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, the desired arylating agent, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Seal the tube with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-6-bromoquinazolin-2-amine.

Visualizations

Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig N-arylation reagents 1. Add Reactants (this compound, Arylating Agent, Pd₂(dba)₃, Xantphos, Cs₂CO₃) inert 2. Create Inert Atmosphere (Purge with N₂ or Ar) reagents->inert solvent 3. Add Anhydrous Solvent (1,4-Dioxane) inert->solvent react 4. Heat and Stir (100-110 °C, 12-24 h) solvent->react workup 5. Work-up (Cool, Dilute, Filter) react->workup extract 6. Extraction (Ethyl Acetate, Water, Brine) workup->extract purify 7. Purification (Column Chromatography) extract->purify product Pure N-Aryl-6-bromoquinazolin-2-amine purify->product

Caption: Workflow for the Buchwald-Hartwig N-arylation.

Signaling Pathway Inhibition

N-aryl-quinazolin-2-amine derivatives are known to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][12]

G EGFR Signaling Pathway Inhibition by N-Aryl-Quinazoline Derivatives cluster_cell Cell Membrane cluster_downstream Downstream Signaling egfr EGFR adp ADP egfr->adp Phosphorylation ras Ras/Raf/MEK/ERK Pathway egfr->ras Activates pi3k PI3K/Akt Pathway egfr->pi3k Activates egf EGF (Ligand) egf->egfr Binds inhibitor N-Aryl-Quinazoline Derivative inhibitor->egfr Blocks ATP binding site atp ATP atp->egfr Binds to kinase domain proliferation Cell Proliferation, Survival, Angiogenesis ras->proliferation pi3k->proliferation

Caption: Inhibition of the EGFR signaling cascade.

References

Application Notes and Protocols for Cell-Based Antiproliferative Assays with 6-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] Many quinazoline-based compounds have been developed as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][3] 6-Bromoquinazolin-2-amine is a member of this family, and evaluating its antiproliferative effects is a critical step in its potential development as a therapeutic agent.

These application notes provide detailed protocols for conducting cell-based antiproliferative assays to determine the cytotoxic and antiproliferative activity of this compound. The primary assays described are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These methods are robust, reproducible, and suitable for high-throughput screening.

Putative Mechanism of Action

Quinazoline derivatives frequently exert their anticancer effects by targeting receptor tyrosine kinases. It is hypothesized that this compound may act as an inhibitor of protein kinases involved in cell proliferation, such as EGFR. By binding to the ATP-binding site of the kinase domain, it could block downstream signaling pathways, leading to cell cycle arrest and apoptosis. The protocols outlined below are designed to quantify the antiproliferative outcome of such potential mechanisms.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Bromoquinazolin This compound Bromoquinazolin->EGFR Inhibits ATP ATP ATP->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of this compound is typically quantified by its IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. The following tables provide a template for presenting such data, with example values for related 6-bromoquinazoline derivatives against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of 6-Bromoquinazoline Derivatives (IC50 in µM)

CompoundMCF-7 (Breast)SW480 (Colon)A549 (Lung)HeLa (Cervical)Reference
This compound TBDTBDTBDTBD-
Derivative 5b1.950.53--[4]
Derivative 8a15.85 ± 3.3217.85 ± 0.92--[5]
Compound 3l0.98--1.95[6]
Gefitinib (Control)---2.37[6]
Cisplatin (Control)----[4]
Erlotinib (Control)9.9 ± 0.14---[5]

TBD: To be determined by experimentation.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare serial dilutions of This compound D Treat cells with compound dilutions A->D B Seed cells in a 96-well plate (5,000-10,000 cells/well) C Incubate for 24h (37°C, 5% CO2) B->C C->D E Incubate for 48-72h D->E F Add MTT solution (10 µL/well) E->F G Incubate for 2-4h F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability and IC50 I->J

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells for vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[3]

    • Incubate the plate for an additional 48 to 72 hours.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6][9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8][9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the cells or formazan crystals.[1]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][8]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[3]

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[11][12] The luminescent signal is proportional to the amount of ATP present.[13]

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • CellTiter-Glo® Reagent (Promega)[11]

  • Opaque-walled 96-well plates (suitable for luminescence measurements)

  • Luminometer

Protocol:

CTG_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare serial dilutions of This compound D Treat cells with compound dilutions A->D B Seed cells in an opaque-walled 96-well plate C Incubate for 24h B->C C->D E Incubate for 48-72h D->E F Equilibrate plate to room temperature E->F G Add CellTiter-Glo® Reagent F->G H Mix and incubate to stabilize signal G->H I Record luminescence H->I J Calculate % cell viability and IC50 I->J

Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates instead of clear plates.

  • Assay Procedure:

    • After the desired incubation period with the compound, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Luminescence Measurement and Data Analysis:

    • Record the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the MTT assay.

Conclusion

The protocols provided herein offer robust and widely accepted methods for evaluating the antiproliferative effects of this compound. Consistent and careful execution of these assays will yield reliable data on the compound's potency and efficacy against various cancer cell lines, forming a crucial foundation for further preclinical development.

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Derivatives from 6-Bromoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] The introduction of a bromine atom at the 6-position of the quinazoline scaffold has been shown to enhance biological effects, particularly anticancer and antimicrobial activities.[2][3] These application notes provide detailed protocols for the synthesis of various bioactive 6-bromoquinazoline derivatives, methods for their biological evaluation, and a summary of their activity. The core structure is often synthesized from precursors like 5-bromoanthranilic acid, which is then cyclized and further functionalized to create a library of novel compounds for drug discovery.[3][4]

Synthetic Protocols

Two primary synthetic routes for generating diverse 6-bromoquinazoline derivatives are presented below. The first route generates 2-thio-substituted quinazolinones, while the second produces 3-amino-substituted quinazolinones.

Protocol 1: Synthesis of 2-Thio-Substituted 6-Bromoquinazolin-4(3H)-one Derivatives[3]

This protocol involves a two-step process starting from 5-bromoanthranilic acid.

Step A: Synthesis of the Intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

  • To a solution of 5-bromoanthranilic acid (1) in ethanol, add phenyl isothiocyanate (1.1 equivalents).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the intermediate compound, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.

Step B: Synthesis of Target Compounds (8a-8h from the cited literature)

  • Dissolve the intermediate from Step A (1 equivalent) in Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate alkyl or benzyl halide (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then recrystallize from ethanol to obtain the pure target compound.

Protocol 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one[1][4][5]

This method proceeds via a benzoxazinone intermediate.

Step A: Synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one

  • Dissolve 5-bromoanthranilic acid in pyridine (approx. 100 ml).

  • To this solution, add o-amino benzoyl chloride.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • The formation of the benzoxazinone intermediate occurs.

Step B: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one

  • Take the reaction mixture from Step A and add hydrazine hydrate (approx. 75 mL).

  • Reflux the mixture for 3 hours at 120-130°C.[1][4]

  • Allow the reaction mixture to cool to room temperature.

  • Pale creamish crystals will form.

  • Recrystallize the product from super dry ethanol to yield pure 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one.[4]

Biological Evaluation Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay)[3][6]
  • Cell Culture: Culture cancer cell lines (e.g., MCF-7 breast cancer, SW480 colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized quinazoline derivatives in DMSO. Add varying concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin, Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antibacterial Activity (Agar Well Diffusion Method)[4][5]
  • Media Preparation: Prepare and sterilize nutrient agar plates.

  • Bacterial Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and uniformly swab it onto the surface of the agar plates.

  • Well Preparation: Create wells (e.g., 6 mm diameter) in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

Data Presentation: Biological Activity

The biological activities of representative 6-bromoquinazoline derivatives are summarized below.

Table 1: In Vitro Anticancer Activity of 6-Bromoquinazoline Derivatives [5][6]

Compound IDR-Group (at position 2-thio)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. SW480Reference
5a 4-chlorobenzyl2.551.83[5]
5b 3-fluorobenzyl0.531.95[5]
5d 4-fluorobenzyl1.252.35[5]
5h 4-methoxybenzyl1.232.01[5]
8a 2-bromoethyl15.8517.85[3]
Cisplatin Positive Control1.153.45[5]
Doxorubicin Positive Control0.851.21[3]

Note: Compound IDs are based on the source literature.

Table 2: In Vitro Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (Compound 2) [4][7]

Bacterial StrainTypeZone of Inhibition (mm)Standard (Ciprofloxacin)
Staphylococcus aureusGram (+)1620
Bacillus speciesGram (+)1418
Escherichia coliGram (-)1216
Klebsiella pneumoniaeGram (-)1418
Pseudomonas aeruginosaGram (-)1014

Visualized Workflows and Pathways

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis Phase cluster_screening Screening Phase start Starting Material (5-Bromoanthranilic Acid) inter Key Intermediate (e.g., Benzoxazinone or 2-Thio-quinazoline) start->inter deriv Derivatization (Reaction with Amines, Hydrazine, Alkyl Halides) inter->deriv purify Purification (Filtration, Recrystallization) deriv->purify charact Characterization (NMR, IR, Mass Spec) purify->charact bio_eval Biological Evaluation charact->bio_eval Pure Derivatives anticancer Anticancer Assay (MTT) bio_eval->anticancer antimicrobial Antimicrobial Assay (Agar Diffusion) bio_eval->antimicrobial data_analysis Data Analysis (IC50, Zone of Inhibition) anticancer->data_analysis antimicrobial->data_analysis G Potential Mechanism: EGFR Signaling Pathway Inhibition EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis Inhibits Inhibitor 6-Bromoquinazoline Derivative Inhibitor->EGFR Inhibits ATP Binding

References

Application Notes and Protocols: 6-Bromoquinazolin-2-amine in the Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. The quinazoline scaffold has proven to be a highly effective core structure for the development of potent EGFR inhibitors. This document provides detailed application notes on the use of 6-bromoquinazolin-2-amine as a versatile starting material for the synthesis of novel EGFR inhibitors. It includes a summary of reported biological activities, detailed experimental protocols for synthesis and evaluation, and visualizations of the relevant biological pathways and experimental workflows.

The Role of this compound

This compound serves as a crucial building block for creating a diverse library of EGFR inhibitors. The bromine atom at the 6-position offers a strategic site for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, to introduce various aryl or alkynyl groups that can enhance binding affinity and selectivity for the EGFR kinase domain.[2][3] The 2-amino group is a key feature for derivatization, often leading to compounds with potent biological activity.

EGFR Signaling Pathway and Inhibition

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately drive cell proliferation and survival. Small molecule inhibitors derived from the quinazoline scaffold typically act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 6-Bromoquinazoline -2-amine Derivative Inhibitor->EGFR Inhibits ATP Binding

EGFR Signaling Pathway and Point of Inhibition.

Data Presentation: Biological Activity of 6-Bromoquinazoline Derivatives

The following tables summarize the reported in vitro biological activities of various 6-bromoquinazoline derivatives against EGFR and cancer cell lines. It is important to note that the specific derivatives in these examples may not all originate from this compound, but they highlight the potential of the 6-bromoquinazoline scaffold in developing potent EGFR inhibitors.

Table 1: EGFR Kinase Inhibitory Activity of 6-Bromoquinazoline Derivatives

Compound IDEGFR VariantIC50 (nM)Reference CompoundIC50 (nM)
Compound 21 *EGFRwt46.1Lapatinib53.1
Compound 5eEGFR14--
Compound 19EGFR3.2--

*Note: Compound 21 is a 6-bromo-2-(pyridin-3-yl)-4-(substituted)-quinazoline.[2] †Note: Compound 5e is a 6-hydroxypropynyl-4-anilinoquinazoline, synthesized from a 6-bromo precursor.[4] ‡Note: Compound 19 is a 4-(3-bromo-anilino)-quinazoline with an N-Boc glycine residue at the 6-position.[2]

Table 2: Antiproliferative Activity of 6-Bromoquinazoline Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 5b MCF-7Breast Cancer0.53 - 1.95Cisplatin>10
Compound 5b SW480Colon Cancer1.95Cisplatin>10
Compound 8a MCF-7Breast Cancer15.85 ± 3.32Erlotinib9.9 ± 0.14
Compound 8a SW480Colon Cancer17.85 ± 0.92Erlotinib>20
Compound 45 A549Lung Cancer0.44Doxorubicin0.52

*Data for compounds 5b and 8a sourced from studies on cytotoxic 6-bromoquinazoline derivatives.[5][6] *Data for compound 45 sourced from a study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives.[7]

Experimental Protocols

The following section provides detailed protocols for the synthesis and biological evaluation of EGFR inhibitors derived from this compound.

Synthesis of 6-Bromo-N4-substituted-quinazolin-2,4-diamine Derivatives

This protocol describes a general two-step synthesis of 6-bromo-N4-substituted-quinazolin-2,4-diamine derivatives, which are potent EGFR inhibitors.

Synthesis_Workflow Start This compound Step1 Chlorination (POCl₃, reflux) Start->Step1 Intermediate 6-Bromo-4-chloro -quinazolin-2-amine Step1->Intermediate Step2 Nucleophilic Substitution (Substituted Aniline, Isopropanol, reflux) Intermediate->Step2 Product 6-Bromo-N⁴-substituted- quinazolin-2,4-diamine Step2->Product

General Synthesis Workflow.

Step 1: Synthesis of 6-Bromo-4-chloroquinazolin-2-amine (Intermediate)

  • To a flask containing this compound (1.0 eq), add phosphorus oxychloride (POCl₃, 10-15 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) until a precipitate forms.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield 6-bromo-4-chloroquinazolin-2-amine.

Step 2: Synthesis of 6-Bromo-N4-substituted-quinazolin-2,4-diamine Derivatives (Final Product)

  • In a round-bottom flask, dissolve 6-bromo-4-chloroquinazolin-2-amine (1.0 eq) and the desired substituted aniline (1.1-1.5 eq) in a suitable solvent such as isopropanol or n-butanol.

  • Heat the reaction mixture to reflux (80-120 °C depending on the solvent) for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. A solid product may precipitate out.

  • If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of the synthesized compounds against EGFR kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A1 Prepare serial dilutions of test compounds in DMSO A2 Dilute compounds, EGFR enzyme, and substrate in kinase buffer A1->A2 B1 Add enzyme, substrate, and test compound to 384-well plate A2->B1 B2 Incubate to allow compound binding B1->B2 B3 Initiate reaction with ATP Incubate at 30°C B2->B3 C1 Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP B3->C1 C2 Incubate at RT C1->C2 C3 Add Kinase Detection Reagent to convert ADP to ATP and generate light C2->C3 C4 Incubate at RT C3->C4 C5 Measure luminescence C4->C5 D1 Calculate percent inhibition C5->D1 D2 Plot dose-response curve and determine IC₅₀ D1->D2

Workflow for the ADP-Glo™ EGFR Kinase Assay.

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well or 96-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (for controls) to the wells of a microplate.

    • Add 10 µL of a master mix containing the EGFR enzyme and substrate to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution to all wells to start the reaction. The final reaction volume will be 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation and Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cancer cells as an indicator of cell viability following treatment with the synthesized compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, H1975)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel EGFR inhibitors. The strategic placement of the bromine atom allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against wild-type and mutant forms of EGFR. The protocols provided herein offer a comprehensive framework for the synthesis, in vitro kinase screening, and cell-based evaluation of these promising anticancer agents. Further derivatization and biological testing of compounds from this scaffold are warranted to develop next-generation targeted therapies for cancer treatment.

References

Application Notes and Protocols for In Vitro Kinase Assays of 6-Bromoquinazolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for their potential as kinase inhibitors.[1][2] The quinazoline scaffold serves as a versatile backbone for designing potent and selective inhibitors that target the ATP-binding site of various protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them critical targets for therapeutic intervention.[2][5] This document provides detailed protocols and application notes for conducting in vitro kinase assays to evaluate the inhibitory potential of 6-Bromoquinazolin-2-amine derivatives against key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The 6-bromo substitution on the quinazoline core can be a key feature for modulating potency and selectivity.[6] In vitro kinase assays are fundamental for determining the inhibitory activity (typically as an IC50 value) of these compounds, providing essential data for structure-activity relationship (SAR) studies and guiding further drug development efforts.[4][7] The protocols described herein focus on a luminescence-based assay format, which measures kinase activity by quantifying the amount of ATP consumed in the phosphorylation reaction.[7][8]

Principle of the Luminescence-Based Kinase Assay

The in vitro kinase assay quantifies the activity of a specific kinase by measuring the transfer of a phosphate group from ATP to a target substrate.[9] The inhibitory effect of a test compound, such as a this compound derivative, is determined by the reduction in this phosphorylation event.

This protocol utilizes the ADP-Glo™ Kinase Assay principle. The assay is performed in two steps after the initial kinase reaction:

  • ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining unconsumed ATP.

  • ADP Conversion and Detection: A detection reagent is then added to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP formed and thus correlates with the kinase activity.[8] A potent inhibitor will result in low kinase activity, leading to a low luminescence signal.[7]

Kinase Targets and Inhibitory Activities of Quinazoline Derivatives

Derivatives of the quinazoline scaffold have demonstrated potent inhibitory activity against a range of tyrosine kinases crucial to cancer progression. EGFR and VEGFR-2 are particularly relevant targets.[2][5] The table below summarizes the in vitro activity of selected quinazoline-based kinase inhibitors to provide a reference for expected potencies.

Kinase TargetRepresentative Inhibitor/DerivativeIC50 (nM)
EGFRQuinazoline derivative 9 (morpholin-3-one fused)<100 (approx.)
EGFRSubstituted thiourea quinazoline 39 20
EGFRSubstituted thiourea quinazoline 40 10
VEGFR-2Quinazoline-indazole hybrid 46 5.4
VEGFR-2N-phenyl cyclopropane-1,1-dicarboxamide derivative SQ2 14
VEGFR-2Substituted thiourea quinazoline 39 50
VEGFR-2Substituted thiourea quinazoline 40 80
PI3Kα7- or 8-substituted-4-morpholine-quinazoline 27 <1000 (approx.)

Note: The IC50 values are derived from various published studies and serve as examples of the potency of the quinazoline scaffold.[2][5][10] Direct comparison requires standardized assay conditions.

Experimental Protocols

This section provides a detailed methodology for a generalized in vitro kinase assay applicable to kinases like EGFR and VEGFR-2.

Materials and Reagents
  • Recombinant Human Kinase (e.g., EGFR, VEGFR-2)

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)[11]

  • ATP Solution

  • 5x Kinase Reaction Buffer (e.g., 200 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 0.5 mg/mL BSA)[8]

  • Dithiothreitol (DTT)

  • This compound derivatives (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates[11]

  • Multichannel pipettes

  • Microplate reader capable of measuring luminescence

Protocol: Luminescence-Based Kinase Assay

1. Reagent Preparation:

  • 1x Kinase Buffer: Prepare the 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Add DTT to a final concentration of 1-2 mM, if required by the specific kinase.[7][8] Keep on ice.

  • Test Compound Dilution: Prepare a serial dilution of the this compound derivatives in 100% DMSO. A common starting concentration is 10 mM. Then, create intermediate dilutions in 1x Kinase Buffer. The final DMSO concentration in the assay wells should be kept constant and low (e.g., ≤1%).

  • Enzyme Preparation: Thaw the recombinant kinase enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 1-5 ng/µl) in 1x Kinase Buffer.[9][11] The optimal concentration should be determined empirically by performing an enzyme titration.

  • Substrate/ATP Mixture: Prepare a 2x working solution of the substrate and ATP in 1x Kinase Buffer. The final ATP concentration should ideally be at or near its Km value for the specific kinase to accurately determine competitive inhibition.[3]

2. Assay Plate Setup (384-well plate example):

  • Add 1 µL of the diluted test compound or control inhibitor to the appropriate wells.[8]

  • For "Positive Control" (100% activity) wells, add 1 µL of 1x Kinase Buffer containing the same percentage of DMSO as the compound wells.[9]

  • Add 2 µL of the diluted kinase enzyme to each well, except for the "Blank" or "No Enzyme" control wells.[12]

  • To the "Blank" wells, add 2 µL of 1x Kinase Buffer instead of the enzyme solution.[9]

  • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

3. Kinase Reaction Initiation and Incubation:

  • Initiate the kinase reaction by adding 2 µL of the 2x Substrate/ATP mixture to all wells. The final reaction volume will be 5 µL.[8]

  • Mix the plate gently on a plate shaker.

  • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for 45-60 minutes.[3][9]

4. Signal Detection:

  • After incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[8]

  • Incubate at room temperature for 40 minutes.[8]

  • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates the luminescence reaction.[8]

  • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[12]

  • Measure the luminescence using a microplate reader.

5. Data Analysis:

  • Subtract the average "Blank" signal from all other measurements.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_PositiveControl - Signal_Blank))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[12]

Signaling Pathway and Experimental Workflow

Visualizing the relevant biological pathway and the experimental procedure is crucial for understanding the context and execution of the assay.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[9][13] Its signaling cascade promotes endothelial cell proliferation, migration, and survival.[7] Quinazoline derivatives can inhibit this pathway by blocking the ATP-binding site of the VEGFR-2 kinase domain.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binding & Dimerization Inhibitor This compound Derivative P P PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor->VEGFR2 Inhibition ATP ATP ADP ADP ATP->ADP pPLCg p-PLCγ PLCg->pPLCg pPI3K p-PI3K PI3K->pPI3K Responses Gene Expression (Proliferation, Migration, Survival) pPLCg->Responses AKT Akt pPI3K->AKT pAKT p-Akt AKT->pAKT pAKT->Responses

Caption: The VEGFR-2 signaling pathway and the point of inhibition.

In Vitro Kinase Assay Workflow

The following diagram outlines the key steps of the luminescence-based in vitro kinase assay protocol.

G prep 1. Reagent Preparation (Buffer, Compound, Enzyme, ATP/Substrate) plate 2. Plate Setup (Add Compound & Kinase) prep->plate incubate1 3. Pre-incubation (Inhibitor Binding) plate->incubate1 start 4. Initiate Reaction (Add ATP/Substrate) incubate1->start incubate2 5. Kinase Reaction (e.g., 45-60 min at 30°C) start->incubate2 stop 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate2->stop incubate3 7. Signal Development (Add Kinase Detection Reagent) stop->incubate3 read 8. Read Luminescence (Plate Reader) incubate3->read analyze 9. Data Analysis (Calculate % Inhibition & IC50) read->analyze

Caption: Experimental workflow for the in vitro kinase assay.

References

Application Note & Protocol: Crystallization of 6-Bromoquinazolin-2-amine Derivatives for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in structural biology and medicinal chemistry.

Introduction: 6-Bromoquinazolin-2-amine derivatives are a class of heterocyclic compounds with significant interest in drug discovery due to their diverse biological activities. Obtaining high-quality single crystals of these derivatives is a critical prerequisite for determining their three-dimensional structure by X-ray crystallography. This information is invaluable for understanding structure-activity relationships (SAR), mechanism of action, and for guiding rational drug design. This document provides detailed protocols and guidelines for the successful crystallization of this compound derivatives.

The process of growing X-ray quality crystals often requires screening multiple conditions, as the optimal parameters are highly dependent on the specific properties of the molecule.[1] The primary goal is to bring a solution to a state of supersaturation under controlled conditions, allowing for slow and orderly molecular packing into a crystal lattice.[2][3]

General Principles & Considerations

Before proceeding with crystallization trials, ensure the following prerequisites are met:

  • Purity of the Compound: The purity of the sample is paramount for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[2][4] It is recommended to purify the this compound derivative to >95% purity, as determined by HPLC or NMR.[5][6] Column chromatography or recrystallization are common purification methods.[7]

  • Glassware and Environment: All glassware must be scrupulously clean and free of dust or scratches, which can act as unwanted nucleation sites and lead to the formation of many small crystals instead of a few large ones.[2] Crystallization setups should be left in a location free from vibrations and significant temperature fluctuations.[4]

  • Solvent Selection: The choice of solvent is critical.[5] An ideal solvent should dissolve the compound moderately or sparingly at room temperature but show high solubility at an elevated temperature.[8] For quinazoline derivatives, which are often aromatic and contain hydrogen bonding moieties, a range of solvents should be tested.[8][9]

Experimental Protocols for Crystallization

Several methods can be employed to achieve the supersaturation needed for crystal growth. The most common and effective techniques are detailed below.

Protocol 1: Slow Evaporation

This is the simplest crystallization method and is effective for compounds that are stable under ambient conditions.[10] The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over time.

Methodology:

  • Prepare a nearly saturated solution of the this compound derivative in a suitable solvent (e.g., Ethanol, Methanol, Acetonitrile, or a mixture like Hexane/Ethyl Acetate).

  • Filter the solution using a syringe filter (e.g., 0.2 µm PTFE) into a clean vial or test tube to remove any particulate matter.[11]

  • Cover the vial with a cap or parafilm, and pierce it with a needle or punch a small hole. This allows for slow, controlled evaporation.[2]

  • Place the vial in a quiet, undisturbed location at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

Protocol 2: Slow Cooling

This method is well-suited for compounds that exhibit a significant increase in solubility with temperature.[10]

Methodology:

  • Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Ensure all solute has dissolved. If not, perform a hot filtration to remove insoluble impurities.[5]

  • Tightly seal the container (e.g., a screw-cap vial).

  • Place the container in an insulated vessel (like a Dewar flask filled with warm water or a sand bath) to allow for very slow, gradual cooling to room temperature.[2] A programmable thermostat can also be used for precise cooling control.[5]

  • Once at room temperature, the vessel can be transferred to a refrigerator or freezer to further decrease solubility and promote crystal growth.[4]

Protocol 3: Vapor Diffusion

Vapor diffusion is one of the most successful techniques, especially when only small amounts of material are available.[4][12] It involves two solvents: a "solvent" in which the compound is soluble, and a miscible "anti-solvent" in which the compound is insoluble.

Methodology (Hanging Drop or Sitting Drop):

  • In a small, inner vial (or as a drop on a coverslip), dissolve the compound in a small amount of a relatively volatile solvent (e.g., Dichloromethane, THF, Methanol).[4][11]

  • Place this inner vial inside a larger, sealed container (a beaker or jar).

  • Add a larger volume of the anti-solvent (e.g., Hexane, Pentane, Diethyl Ether) to the outer container, ensuring the levels do not mix directly.[12]

  • Seal the outer container. The more volatile solvent from the inner vial will slowly diffuse into the atmosphere of the outer container, while the vapor of the anti-solvent will diffuse into the inner vial.

  • This gradual change in solvent composition reduces the solubility of the compound, leading to slow crystallization.

Protocol 4: Liquid-Liquid Diffusion (Layering)

This technique is similar to vapor diffusion but involves direct liquid contact and is useful when solvents have lower volatility.

Methodology:

  • Dissolve the compound in a small amount of a dense solvent (e.g., Dichloromethane, Chloroform) in the bottom of a narrow test tube or NMR tube.

  • Carefully and slowly layer a less dense, miscible anti-solvent (e.g., Hexane, Pentane, Ethanol) on top, trying to minimize mixing at the interface.[12] A buffer layer of an intermediate solvent can be used to slow diffusion further.

  • Seal the tube and leave it undisturbed.

  • Crystals will form at the interface of the two solvents as they slowly mix over time.

Data Presentation: Recommended Starting Conditions

The following table summarizes suggested starting conditions for screening crystallization of this compound derivatives. Optimization will likely be required.

Method Primary Solvent (S) Anti-Solvent (AS) Temperature (°C) Concentration Notes
Slow Evaporation EthanolN/A20-25Near SaturationSimple starting point. Also try Methanol or Acetonitrile.
Slow Evaporation Ethyl Acetate / HexaneN/A20-25Near SaturationUse a solvent/anti-solvent pair to fine-tune solubility.
Slow Cooling TolueneN/A80 ➔ 4Saturated at 80°CToluene is often effective for aromatic compounds.
Slow Cooling IsopropanolN/A60 ➔ 4Saturated at 60°CA common solvent for recrystallization.
Vapor Diffusion Dichloromethane (DCM)Pentane or Hexane20-255-10 mg/mLA very common and successful combination for organic molecules.
Vapor Diffusion Tetrahydrofuran (THF)Hexane20-255-10 mg/mLAnother reliable combination.[4]
Liquid-Liquid Diffusion ChloroformEthanol20-25~Saturated in SGood for creating a sharp, stable interface.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for obtaining and analyzing single crystals.

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization Trials cluster_eval Analysis & Optimization A Purify Derivative (>95% Purity) B Select Solvent System (Solubility Tests) A->B Purity Confirmed C Prepare Saturated Solution B->C Solvent Chosen D Set Up Crystallization (e.g., Vapor Diffusion) C->D E Incubate & Monitor (Days to Weeks) D->E F Crystals Formed? E->F G Harvest & Mount Crystal F->G Yes H Optimize Conditions (Solvent, Temp, Conc.) F->H No / Poor Quality I X-ray Diffraction Analysis G->I H->C Iterate

References

Application Notes and Protocols: Utilizing the 6-Bromoquinazoline Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the 6-bromoquinazoline scaffold in Central Nervous System (CNS) drug discovery. While this scaffold has been extensively investigated for its anticancer properties, emerging evidence suggests its potential for modulation of CNS targets. This document outlines key biological activities, relevant signaling pathways, and detailed experimental protocols to guide researchers in this promising area.

Introduction to the 6-Bromoquinazoline Scaffold in CNS Research

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs. The introduction of a bromine atom at the 6-position can significantly enhance biological activity.[1] While much of the research on 6-bromoquinazoline derivatives has focused on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy, the broader quinazoline family has shown a range of biological activities, including anticonvulsant and CNS depressant effects.[2] This suggests that the 6-bromoquinazoline scaffold may be a valuable starting point for the development of novel therapeutics for neurological and psychiatric disorders.

One study has demonstrated the in-vivo analgesic activity of a 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivative, indicating its potential to modulate pain pathways in the CNS.[1] Further exploration of this scaffold against various CNS targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neuro-inflammation and neurodegeneration, is warranted.

Quantitative Data Summary

The following tables summarize the available quantitative data for 6-bromoquinazoline derivatives in CNS-relevant and other biological assays.

Table 1: In-Vivo Analgesic Activity of 6-Bromoquinazoline Derivatives

Compound IDDose (mg/kg)Analgesic Activity (%)Reference
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one2069.49[1]
4083.18[1]
Indomethacin (Standard)1071.14[1]

Table 2: Cytotoxic Activity of 6-Bromoquinazoline Derivatives against Cancer Cell Lines (for comparative purposes)

Compound IDCell LineIC50 (µM)Reference
Compound 8aMCF-7 (Breast Cancer)15.85 ± 3.32[2]
SW480 (Colon Cancer)17.85 ± 0.92[2]
Compound 5bMCF-7 (Breast Cancer)0.53 - 1.95[3]
SW480 (Colon Cancer)0.53 - 1.95[3]

Key Signaling Pathways in the CNS

While the specific CNS signaling pathways modulated by 6-bromoquinazoline derivatives are still under investigation, we can hypothesize potential targets based on the known pharmacology of the broader quinazoline class and the demonstrated analgesic effects. One such pathway is the arachidonic acid cascade, which is central to inflammation and pain signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePhospholipids->PLA2 Stimulus (e.g., Injury) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Hydrolysis COX Cyclooxygenase (COX) ArachidonicAcid->COX Metabolism Prostaglandins Prostaglandins COX->Prostaglandins Synthesis PainSignal Pain Signaling & Inflammation Prostaglandins->PainSignal Activation Bromoquinazoline 6-Bromoquinazoline Derivative Bromoquinazoline->COX Potential Inhibition

Potential modulation of the arachidonic acid pathway by 6-bromoquinazoline derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of 6-bromoquinazoline derivatives for CNS applications.

Synthesis of 6-Bromoquinazoline Derivatives

A general method for the synthesis of 6-bromo-2-substituted-quinazolin-4(3H)-ones is provided below, based on established literature procedures.[2]

G cluster_synthesis Synthetic Workflow Start 5-Bromoanthranilic Acid Intermediate1 2-Acylamino-5- bromobenzoic Acid Start->Intermediate1 Acylation Reagent1 Appropriate Acyl Chloride Reagent1->Intermediate1 Product 6-Bromo-2-substituted- quinazolin-4(3H)-one Intermediate1->Product Cyclization Reagent2 Amine Source (e.g., Ammonium Acetate) Reagent2->Product

General synthetic workflow for 6-bromo-quinazolin-4(3H)-ones.

Materials:

  • 5-Bromoanthranilic acid

  • Appropriate acyl chloride (e.g., benzoyl chloride)

  • Pyridine (or another suitable base)

  • Ammonium acetate

  • Glacial acetic acid

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acylation: Dissolve 5-bromoanthranilic acid in pyridine. Add the corresponding acyl chloride dropwise at room temperature with stirring. Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with HCl to precipitate the 2-acylamino-5-bromobenzoic acid. Filter, wash with water, and dry the solid.

  • Cyclization: Reflux the 2-acylamino-5-bromobenzoic acid with ammonium acetate in glacial acetic acid for several hours.

  • Isolation and Purification: Cool the reaction mixture and pour it into water to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization or column chromatography to obtain the desired 6-bromo-2-substituted-quinazolin-4(3H)-one.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.

In-Vivo Analgesic Activity Assay (Acetic Acid-Induced Writhing Test)

This protocol is adapted from the methodology used to evaluate the analgesic activity of 6-bromoquinazoline derivatives.[1]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound (6-bromoquinazoline derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) administration

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (n=6 per group):

    • Control group (vehicle only)

    • Standard group (Indomethacin, 10 mg/kg, p.o.)

    • Test groups (different doses of the test compound, e.g., 20 and 40 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally 30 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 ml/kg body weight) to induce writhing.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of protection (analgesic activity) using the following formula:

    % Protection = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100

Future Directions and Considerations for CNS Drug Discovery

While the initial findings are promising, further research is needed to fully elucidate the potential of the 6-bromoquinazoline scaffold in CNS drug discovery. Key areas for future investigation include:

  • Blood-Brain Barrier Permeability: For a CNS drug to be effective, it must cross the blood-brain barrier. Future studies should assess the physicochemical properties of 6-bromoquinazoline derivatives (e.g., lipophilicity, polar surface area) and their ability to penetrate the CNS.

  • Target Identification: A broader screening of these compounds against a panel of CNS targets (receptors, enzymes, ion channels) is necessary to identify their primary mechanism of action.

  • In-Vivo Behavioral Models: Evaluation in a wider range of animal models for various CNS disorders (e.g., anxiety, depression, epilepsy, neurodegeneration) will be crucial to determine the therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-bromoquinazoline scaffold will help in optimizing potency, selectivity, and pharmacokinetic properties.

By leveraging the existing knowledge on quinazoline chemistry and focusing on CNS-relevant assays and models, researchers can unlock the full potential of the 6-bromoquinazoline scaffold for the development of novel therapies for neurological and psychiatric conditions.

References

6-Bromoquinazolin-2-amine Derivatives: Application Notes and Protocols for Antimicrobial Agent Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of 6-bromoquinazolin-2-amine derivatives as potential antimicrobial agents. The following sections offer a summary of their antimicrobial activity, standardized experimental protocols for screening, and visualizations of key experimental workflows and potential mechanisms of action.

Introduction

Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The incorporation of a bromine atom at the 6-position of the quinazoline nucleus, coupled with an amine group at the 2-position, has been a strategic approach in the design of novel therapeutic agents.[4] This document outlines the antimicrobial potential of this compound derivatives and provides the necessary protocols for their evaluation.

Data Presentation: Antimicrobial Activity

Recent studies have demonstrated the in vitro antimicrobial efficacy of various this compound and related quinazolinone derivatives against a panel of pathogenic bacteria and fungi. The data, summarized below, highlights the potential of these compounds as broad-spectrum antimicrobial agents.

Table 1: In Vitro Antimicrobial Activity of 6-Bromoquinazolinone Derivatives

Compound IDTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound 1 ¹Staphylococcus aureus12Not Reported[1]
Bacillus species12Not Reported[1]
Escherichia coli10Not Reported[1]
Klebsiella pneumoniae11Not Reported[1]
Pseudomonas aeruginosa10Not Reported[1]
Aspergillus species10Not Reported[1]
Candida albicansNo ActivityNot Reported[1]
Compound 2 ²Staphylococcus aureus16Not Reported[1][2]
Bacillus species15Not Reported[1]
Escherichia coli14Not Reported[1]
Klebsiella pneumoniae13Not Reported[1]
Pseudomonas aeruginosa12Not Reported[1]
Aspergillus species12Not Reported[1]
Candida albicansNo ActivityNot Reported[1][2]
Derivative A-1 ³Staphylococcus aureusVery Good Activity50[5]
Streptococcus pyogenesVery Good Activity50[5]
Escherichia coliGood Activity50[5]
Pseudomonas aeruginosaGood Activity50[5]
Derivative A-2Escherichia coliExcellent Activity50[5]
Derivative A-3Aspergillus nigerExcellent Activity50[5]
Derivative A-4Pseudomonas aeruginosaExcellent Activity50[5]
Derivative A-6Candida albicansExcellent Activity50[5]

¹6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one ²6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one[1][2] ³⁻⁷Derivatives of 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-quinazolin-4(3H)-one with different aromatic aldehydes.[5]

Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial evaluation of this compound derivatives.

Protocol 1: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one

This protocol is adapted from the synthesis described in recent literature.[1][6]

Materials:

  • 5-bromoanthranilic acid

  • Pyridine

  • o-aminobenzoyl chloride

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Step 1: Synthesis of 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one.

    • Dissolve 5-bromoanthranilic acid in pyridine.

    • Add o-aminobenzoyl chloride to the mixture with stirring at room temperature.

    • Continue stirring for 30 minutes.

    • Filter the reaction mixture to collect the precipitate.

    • Wash the precipitate with distilled water and petroleum ether to remove traces of pyridine. The resulting product is 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one.[1]

  • Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one.

    • Take the product from Step 1 and reflux it with hydrazine hydrate for 3 hours at 120-130°C.[1][6]

    • Allow the reaction mixture to cool to room temperature.

    • Pale creamish crystals of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one will form.

    • Recrystallize the product from super dry ethanol.[5]

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium.

    • Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[7]

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).[7]

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.[7]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Protocol 3: Cytotoxicity Assessment - MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[9]

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Sterile 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a suitable density.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[7]

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle control.

Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action for this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening start Starting Materials (5-bromoanthranilic acid, o-aminobenzoyl chloride) intermediate Intermediate Formation (6-bromo,2-(o-aminophenyl) -3,1-benzoxazin-4(3H)-one) start->intermediate Step 1 reaction Reaction with Hydrazine Hydrate intermediate->reaction Step 2 final_product Final Product (this compound derivative) reaction->final_product purification Purification & Characterization final_product->purification mic_test MIC Determination (Broth Microdilution) purification->mic_test Screening of Pure Compound mbc_test MBC Determination mic_test->mbc_test cytotoxicity Cytotoxicity Assay (e.g., MTT) mic_test->cytotoxicity data_analysis Data Analysis & SAR Studies mbc_test->data_analysis cytotoxicity->data_analysis

Caption: Workflow for Synthesis and Antimicrobial Screening.

G compound This compound Derivative bacterial_cell Bacterial Cell compound->bacterial_cell Cellular Uptake dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Proposed Mechanism of Action: DNA Gyrase Inhibition.

References

Troubleshooting & Optimization

How to improve the yield of 6-Bromoquinazolin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Bromoquinazolin-2-amine synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two most common and effective starting materials are 5-bromoanthranilic acid and 2-amino-5-bromobenzonitrile. The choice of starting material will dictate the subsequent reaction strategy and conditions.

Q2: I am getting a low yield when using 5-bromoanthranilic acid. What are the potential reasons?

A2: Low yields from 5-bromoanthranilic acid are often due to incomplete cyclization, formation of side products like quinazolinones, or hydrolysis of intermediates. Key factors to control are the choice of cyclizing agent (e.g., cyanamide or guanidine), reaction temperature, and removal of water formed during the reaction.

Q3: My reaction with 2-amino-5-bromobenzonitrile is sluggish. How can I improve the reaction rate?

A3: Sluggish reactions with 2-amino-5-bromobenzonitrile can be due to insufficient activation of the nitrile group or low reaction temperature. Using an acid mediator, such as hydrochloric acid, can protonate the nitrile and increase its electrophilicity. Increasing the reaction temperature can also improve the rate, but should be done cautiously to avoid side reactions.

Q4: I am observing multiple spots on my TLC plate that are difficult to separate. What are these impurities?

A4: Common impurities include unreacted starting materials, partially cyclized intermediates, and potentially regioisomers depending on the substitution pattern of your reactants. If using a substituted guanidine, you may also see byproducts from its decomposition.

Q5: What is the best way to purify the final product, this compound?

A5: this compound is a solid and can often be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water. For more persistent impurities, column chromatography on silica gel is effective. To prevent peak tailing due to the basicity of the amine, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

Troubleshooting Guide

Observation Potential Cause Suggested Solution
Low or No Product Formation Incomplete cyclization.Increase reaction time or temperature. Ensure the cyclizing agent (e.g., guanidine, cyanamide) is of good quality and used in appropriate stoichiometry.
Decomposition of starting material or intermediates.Check the stability of your starting materials under the reaction conditions. Consider running the reaction at a lower temperature for a longer duration.
Incorrect pH for the reaction.The pH can be critical, especially in cyclization reactions. Ensure the conditions are optimized as per the chosen protocol (e.g., acidic or basic).
Formation of Multiple Products Side reactions such as hydrolysis or oxidation.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure anhydrous conditions if water-sensitive reagents are used.
Formation of regioisomers.This is more likely with asymmetrically substituted starting materials. Careful selection of reactants and reaction conditions can favor the desired isomer.
Product is Difficult to Purify Co-eluting impurities in column chromatography.Try a different solvent system with varying polarity (e.g., dichloromethane/methanol instead of ethyl acetate/hexane). Add a small amount of triethylamine to the eluent to reduce tailing of the basic product on silica gel.
Product is an oil or does not crystallize.Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. Ensure all solvent from the reaction workup has been thoroughly removed.

Experimental Protocols

Two primary synthetic routes for this compound are detailed below, based on common starting materials.

Route 1: From 2-Amino-5-bromobenzonitrile and Guanidine

This is a highly efficient one-pot synthesis.

Experimental Protocol:

  • To a solution of 2-amino-5-bromobenzonitrile (1.0 mmol) in a suitable solvent such as 2-ethoxyethanol or n-butanol (10 mL), add guanidine hydrochloride (1.5 mmol) and a base such as sodium carbonate (2.0 mmol).

  • Heat the reaction mixture to reflux (typically 120-130 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • The solid product will precipitate. Collect the precipitate by filtration and wash with water.

  • Dry the crude product and purify by recrystallization from ethanol to afford this compound.

Route 2: From 5-Bromoanthranilic Acid and Cyanamide

This route involves the formation of an intermediate which then cyclizes.

Experimental Protocol:

  • A mixture of 5-bromoanthranilic acid (10 mmol) and cyanamide (15 mmol) in a solvent like ethanol (30 mL) is heated.

  • The cyclization can be promoted by the addition of a catalytic amount of a strong acid.

  • The reaction mixture is refluxed for 20-24 hours, with progress monitored by TLC.

  • After completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then treated with a dilute base to neutralize the acid and precipitate the product.

  • The solid is filtered, washed with water, and recrystallized from ethanol. A yield of 83.2% has been reported for a similar synthesis of a related compound.[1]

Data Presentation

Synthetic Route Starting Material Key Reagents Typical Reaction Time Reported Yield (for related compounds)
Route 12-Amino-5-bromobenzonitrileGuanidine hydrochloride, Sodium carbonate6-12 hoursHigh
Route 25-Bromoanthranilic acidCyanamide, Acid catalyst20-24 hours~83%[1]

Visualizations

experimental_workflow cluster_route1 Route 1: From 2-Amino-5-bromobenzonitrile cluster_route2 Route 2: From 5-Bromoanthranilic Acid A 2-Amino-5-bromobenzonitrile + Guanidine + Base B Reflux (120-130 °C) 6-12 hours A->B C Workup: Precipitation in ice-water B->C D Purification: Recrystallization C->D E This compound D->E F 5-Bromoanthranilic Acid + Cyanamide + Acid catalyst G Reflux 20-24 hours F->G H Workup: Solvent removal, Basification G->H I Purification: Recrystallization H->I J This compound I->J

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products? incomplete->side_products No increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp Yes check_reagents Check reagent quality and stoichiometry side_products->check_reagents No optimize_conditions Optimize reaction conditions (e.g., inert atmosphere, anhydrous solvent) side_products->optimize_conditions Yes increase_time_temp->check_reaction check_reagents->check_reaction optimize_conditions->check_reaction purification_issue Investigate purification method

References

Technical Support Center: Purification of Crude 6-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Bromoquinazolin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related quinazoline derivatives can include unreacted starting materials, by-products from incomplete cyclization, and degradation products. For instance, in syntheses involving related quinoline structures, residual starting materials and byproducts from side reactions are often observed.[1][2]

Q2: Which purification techniques are most effective for crude this compound?

A2: The two most common and effective purification techniques for compounds of this nature are recrystallization and column chromatography. Recrystallization is ideal for removing small amounts of impurities and can yield highly pure crystalline material.[2] Column chromatography is a more versatile technique for separating the desired product from a complex mixture of impurities.[3][4][5]

Q3: How can I assess the purity of this compound after purification?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product.[6] Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure and identify any remaining impurities.[5]

Purification Protocols

Recrystallization Protocol

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol has been shown to be effective for related 6-nitroquinazoline derivatives.[2]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the selected hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any surface impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol

Column chromatography is a versatile method for purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Experimental Protocol:

  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. The eluent (mobile phase) is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal eluent system will depend on the specific impurities present. For similar bromo-quinoline derivatives, a mixture of ethyl acetate and hexane has been used.[3][7]

  • Column Packing: Prepare a column with the chosen stationary phase slurried in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Pass the eluent through the column. The polarity of the eluent can be gradually increased (gradient elution) to separate the compound of interest from impurities.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following table summarizes illustrative quantitative data for the purification of related bromo-quinoline derivatives. This data can serve as a general benchmark for expected outcomes.

ProductPurification MethodEluent/SolventYieldPurityReference
6,8-DibromoquinolineColumn Chromatography1:9 Ethyl acetate/Hexane88%Not Specified[3]
6,8-Dibromoquinolin-3-amineColumn ChromatographyGradient of Ethyl acetate in HexanesNot SpecifiedNot Specified[4]
6-Bromo-N-(2-methyl-2H-benzo[d][1][3][8]triazol-5-yl)quinolin-4-amineFlash ChromatographyEtOAc:Hexane followed by 1-5% Methanol in EtOAc68%Not Specified[9]

Troubleshooting Guide

TroubleshootingWorkflow Troubleshooting Purification Issues start Start Purification check_purity Assess Purity (TLC/HPLC) start->check_purity impure Product is Impure check_purity->impure Purity < 97% low_yield Low Yield check_purity->low_yield Yield is low pure Product is Pure check_purity->pure Purity > 97% recrystallization_issue Recrystallization Issue? impure->recrystallization_issue Used Recrystallization chromatography_issue Chromatography Issue? impure->chromatography_issue Used Chromatography check_recovery Check for product loss during: - Transfers - Filtration - Solvent evaporation low_yield->check_recovery end End pure->end optimize_recrystallization Optimize Recrystallization: - Screen solvents - Induce crystallization - Pre-purify if highly impure recrystallization_issue->optimize_recrystallization Yes optimize_chromatography Optimize Chromatography: - Adjust eluent polarity - Add amine modifier (e.g., triethylamine) - Use amine-functionalized silica chromatography_issue->optimize_chromatography Yes optimize_recrystallization->start optimize_chromatography->start check_recovery->start

Caption: Troubleshooting workflow for purification issues.

Q4: My compound is not crystallizing during recrystallization. What should I do?

A4: If crystallization does not occur, consider the following:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Solvent Screening: The initial solvent may not be optimal. Experiment with different solvents or solvent mixtures. A good solvent will dissolve the compound when hot but not when cold.

  • Purity Check: Highly impure samples may inhibit crystallization. A preliminary purification step, like a quick filtration through a plug of silica, might be necessary.[10]

Q5: During column chromatography, my compound is streaking or "tailing" on the TLC plate. What is the cause and how can I fix it?

A5: Tailing is often observed with amine-containing compounds on silica gel due to the interaction between the basic amine group and the acidic silica. To mitigate this:

  • Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or pyridine, to the mobile phase. This will neutralize the acidic sites on the silica gel.[10]

  • Use a Different Stationary Phase: Consider using an amine-functionalized silica gel column, which is less acidic and can improve the separation of basic compounds.[11]

Q6: I am getting poor separation of my product from impurities during column chromatography. What can I do?

A6: Poor separation is typically due to a suboptimal mobile phase polarity.

  • Systematically Vary Solvent Ratio: Adjust the ratio of the polar and non-polar solvents in your eluent to find the optimal polarity for separation. This can be guided by preliminary TLC experiments.[10]

Experimental Workflow Visualization

PurificationWorkflow General Purification Workflow for this compound cluster_recrystallization Recrystallization Steps cluster_chromatography Column Chromatography Steps crude_product Crude this compound dissolution Dissolve in appropriate solvent crude_product->dissolution purification_choice Choose Purification Method dissolution->purification_choice recrystallization Recrystallization purification_choice->recrystallization Low impurity load column_chromatography Column Chromatography purification_choice->column_chromatography High impurity load hot_filtration Hot Filtration (optional) recrystallization->hot_filtration column_prep Prepare & Pack Column column_chromatography->column_prep cooling Cooling & Crystallization hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with cold solvent filtration->washing solvent_removal Remove Solvent (Rotary Evaporation) washing->solvent_removal loading Load Sample column_prep->loading elution Elute with Mobile Phase loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis Analyze Fractions (TLC) fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions combine_fractions->solvent_removal pure_product Pure this compound solvent_removal->pure_product purity_analysis Analyze Purity (HPLC, NMR, MS) pure_product->purity_analysis

Caption: General experimental workflow for purification.

References

Troubleshooting low solubility of 6-Bromoquinazolin-2-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 6-Bromoquinazolin-2-amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

Q2: What is the first step I should take to improve the solubility of this compound?

The most common initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.[1] Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of poorly soluble compounds for biological assays.[1]

Q3: My compound precipitates out of the aqueous buffer when I dilute it from a DMSO stock. What should I do?

This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this, including adjusting the pH of your buffer, using co-solvents, or adding solubilizing agents. It is crucial to ensure the final concentration of any organic solvent is low (typically <0.5%) to avoid artifacts or toxicity in biological assays.[1]

Q4: Can I heat the stock solution to improve solubility?

Gentle heating (e.g., to 37-40°C) can help dissolve the compound in the stock solvent.[1] However, it is critical to ensure that this compound is stable at that temperature and does not degrade. Always cool the solution to room temperature before adding it to your assay to avoid thermal shock to biological components.[1]

Troubleshooting Guide

Initial Solubility Troubleshooting

If you are observing low solubility or precipitation of this compound, follow this troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Step 1: Organic Stock Solution cluster_2 Step 2: Dilution & Observation cluster_3 Outcome cluster_4 Resolution start Low solubility or precipitation of This compound in aqueous buffer stock Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. start->stock dissolve Ensure complete dissolution. Use gentle warming (37°C) or sonication if necessary. stock->dissolve dilute Dilute stock solution into the final aqueous buffer. dissolve->dilute observe Observe for precipitation. dilute->observe check Precipitation? observe->check success Solubility issue resolved. Proceed with experiment. check->success No troubleshoot Proceed to Advanced Solubilization Techniques. check->troubleshoot Yes

Caption: Decision workflow for initial troubleshooting of low solubility.

Advanced Solubilization Techniques

If initial troubleshooting fails, consider these advanced techniques. It is recommended to test these systematically to find the optimal conditions for your specific experimental setup.

1. pH Adjustment

The amine group in this compound suggests it is a weak base. Therefore, its solubility is expected to be pH-dependent. Lowering the pH of the buffer should increase its solubility.

  • Rationale: At a pH below its pKa, the amine group will be protonated, leading to a charged species that is generally more soluble in aqueous solutions.

  • Recommendation: Test a range of acidic buffers (e.g., pH 4.0, 5.0, 6.0) to determine the optimal pH for solubility while ensuring the pH is compatible with your experimental system.

2. Co-solvents

Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[3]

  • Mechanism: Co-solvents reduce the polarity of the aqueous solvent, which can enhance the solubility of non-polar or hydrophobic drugs.[4]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG).[4]

  • Recommendation: Start with low percentages of the co-solvent (e.g., 1-5%) and gradually increase if necessary, keeping in mind the tolerance of your assay to the solvent.

3. Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.

  • Common Surfactants: Tween® 80, Pluronic® F-68, and sodium lauryl sulfate (SLS).[5]

  • Recommendation: Use surfactants at concentrations above their critical micelle concentration (CMC). Test a range of concentrations to find the lowest effective concentration that does not interfere with your experiment.

4. Excipients

Certain excipients, like cyclodextrins, can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[5]

  • Mechanism: The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Recommendation: Prepare solutions of the excipient in your buffer and then add the this compound stock solution.

The following diagram illustrates a systematic approach to selecting an advanced solubilization method.

G cluster_0 Starting Point cluster_1 Tier 1: Simple Adjustments cluster_2 Tier 2: Additives cluster_3 Evaluation cluster_4 Outcome start Precipitation observed after dilution from DMSO stock ph_adjust pH Adjustment (Lower pH for basic compounds) start->ph_adjust cosolvent Co-solvents (e.g., Ethanol, PEG) start->cosolvent check Solubility Improved? ph_adjust->check cosolvent->check surfactants Surfactants (e.g., Tween® 80) surfactants->check excipients Excipients (e.g., Cyclodextrins) excipients->check check->surfactants No check->excipients No success Proceed with Experiment check->success Yes failure Consider alternative formulation strategies check->failure Still No

Caption: Workflow for selecting an advanced solubilization technique.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of a compound.[6]

Materials:

  • This compound (solid)

  • Aqueous buffer of interest

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The solid should be in excess to ensure a saturated solution is formed.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the samples to ensure excess solid is still present.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method.

Protocol 2: Screening for Optimal Solubilization Conditions

This protocol provides a method for systematically testing different solubilizing agents.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer

  • Stock solutions of co-solvents, surfactants, and excipients at various concentrations

  • 96-well plate (optional, for high-throughput screening)

  • Plate reader or visual inspection for precipitation

Procedure:

  • Prepare a series of test solutions in microcentrifuge tubes or a 96-well plate. Each solution should contain the aqueous buffer and a different solubilizing agent at a specific concentration.

  • To each test solution, add a small volume of the 10 mM this compound stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Include a control well with only the buffer and the compound stock solution.

  • Seal the plate or tubes and incubate at room temperature for 1-2 hours with gentle agitation.

  • Visually inspect each well or tube for signs of precipitation. A plate reader can also be used to measure turbidity.

  • The conditions that result in a clear solution with no precipitation are considered successful.

Data Presentation

The results from your solubility screening experiments can be summarized in a table for easy comparison.

Table 1: Solubility Screening of this compound

Condition IDBuffer (pH)AdditiveAdditive Conc. (%)Final Compound Conc. (µM)Observation
1 (Control)PBS (7.4)None010Precipitation
2Acetate (5.0)None010Clear Solution
3PBS (7.4)Ethanol510Clear Solution
4PBS (7.4)Tween® 800.110Clear Solution
5PBS (7.4)HP-β-CD110Clear Solution

Potential Signaling Pathways

While the specific biological targets of this compound are not extensively documented, compounds with a quinazoline scaffold are known to interact with various signaling pathways, often as kinase inhibitors. For instance, some quinazoline derivatives are known to inhibit kinases involved in cancer cell proliferation and inflammatory signaling.[7] Further research is needed to elucidate the specific mechanisms of action for this compound.

G cluster_0 Compound cluster_1 Potential Molecular Target cluster_2 Downstream Signaling Pathway cluster_3 Cellular Response compound This compound (Hypothetical) target Protein Kinase (e.g., BTK, EGFR) compound->target Inhibition pathway Cell Proliferation or Inflammatory Pathway target->pathway Blocks Signal response Inhibition of Cell Growth or Reduction of Inflammation pathway->response Leads to

References

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 6-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 6-bromoquinazolin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The most prevalent and versatile methods for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, allowing the introduction of aryl, heteroaryl, or vinyl groups.[1][2][3]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the coupling of various primary and secondary amines.[4][5][6][7]

  • Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl moieties.[8][9][10]

  • Heck Coupling: For the formation of C-C bonds by coupling with alkenes.[11][12][13]

  • Ullmann Condensation: A copper-catalyzed alternative for forming C-N, C-O, and C-S bonds.[14][15][16]

Q2: Why is my palladium-catalyzed reaction failing or giving low yields?

A2: Several factors can contribute to low yields or reaction failure in palladium-catalyzed cross-coupling reactions. Common issues include catalyst inhibition or deactivation, challenges with the substrate's inherent properties, and suboptimal reaction conditions. The presence of the amino group and the pyridine-like nitrogen in the quinazoline ring can coordinate with the palladium catalyst, hindering its activity.[1][17]

Q3: What are common side reactions to watch out for?

A3: Common side reactions include:

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid partner in Suzuki-Miyaura coupling, especially with heteroaryl boronic acids.[17]

  • Homocoupling: The self-coupling of the boronic acid or the aryl halide to form symmetric biaryls. This can be promoted by the presence of oxygen.[18]

  • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom.

  • Formation of Palladium Black: Precipitation of palladium metal, indicating catalyst decomposition, often due to high temperatures or the presence of oxygen.[19]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Solution
Low to No Product Formation 1. Catalyst inhibition by the amino or quinazoline nitrogen. 2. Inactive catalyst. 3. Poor quality boronic acid.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the catalytic cycle. 2. Use a pre-catalyst like Pd₂(dba)₃ with a suitable ligand. 3. Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).
Significant Homocoupling 1. Presence of oxygen. 2. Suboptimal ligand choice leading to slow transmetalation.1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen). 2. Screen different ligands to accelerate the cross-coupling pathway.
Protodeboronation of Boronic Acid 1. Presence of water. 2. Unstable boronic acid.1. Use anhydrous solvents. 2. Switch to a more stable boronic ester derivative.
Buchwald-Hartwig Amination
Problem Potential Cause Troubleshooting Solution
Low Yield 1. Catalyst inhibition. 2. Sterically hindered amine. 3. Inappropriate base.1. Use bulky biarylphosphine ligands (e.g., Xantphos, DavePhos).[7] 2. Increase reaction temperature and/or time. 3. Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). Stronger, non-nucleophilic bases are often required.
Side Product Formation 1. Hydrodehalogenation of the starting material. 2. Dialkylation of primary amines.1. Optimize ligand and base to favor C-N bond formation. 2. Use a larger excess of the primary amine or use a protecting group strategy.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the vessel.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried reaction vessel.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 90-110 °C.[6]

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Quantitative Data

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-aromatics

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001285-95
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285
Pd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane901670-90

Note: Yields are representative and may vary depending on the specific arylboronic acid used. Optimization is recommended.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-aromatics

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11012-2480-95
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1001875-90
Pd₂(dba)₃ (2.5)XPhos (6)LHMDSDioxane10012-1670-85

Note: Yields are representative and may vary depending on the specific amine used. Optimization is recommended.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT and Quench E->F G Extraction F->G H Column Chromatography G->H I Characterization H->I

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_workflow Start Reaction Issue: Low Yield or No Product Check_Catalyst Is the catalyst/ligand system appropriate? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Screen bulky, electron-rich ligands. Use a pre-catalyst. Check_Catalyst->Solution_Catalyst No Check_Reagents Are the reagents of high quality? Check_Conditions->Check_Reagents Yes Solution_Conditions Optimize temperature, time, and base. Check_Conditions->Solution_Conditions No Solution_Reagents Use fresh, pure reagents. Consider boronate esters. Check_Reagents->Solution_Reagents No Success Improved Yield Check_Reagents->Success Yes Solution_Catalyst->Check_Conditions Solution_Conditions->Check_Reagents Solution_Reagents->Start

Caption: Troubleshooting decision tree for low-yield derivatization reactions.

References

Identifying and minimizing side products in 6-Bromoquinazolin-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromoquinazolin-2-amine. The following information is designed to help identify and minimize the formation of common side products in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for the functionalization of this compound are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with various amines.

Q2: What are the primary side products observed in these reactions?

A2: The primary side products in palladium-catalyzed cross-coupling reactions of this compound include:

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom, yielding quinazolin-2-amine.

  • Homocoupling: Dimerization of the starting material or the coupling partner. For instance, the formation of a biquinazoline species from two molecules of this compound.

  • Protodeborylation: In Suzuki-Miyaura coupling, the boronic acid group is replaced by a hydrogen atom on the coupling partner.

Q3: How does the 2-amino group on the quinazoline ring affect the reaction?

A3: The 2-amino group can influence the reaction in several ways. As a nucleophilic site, it can potentially coordinate to the palladium catalyst, which may lead to catalyst inhibition or the formation of undesired side products. However, in many cases, with the appropriate choice of ligand and reaction conditions, the desired cross-coupling at the 6-bromo position can be achieved with high selectivity. For substrates with unprotected ortho-anilines, the development of a specific cross-coupling method is often necessary.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

This section provides troubleshooting for common issues encountered during the Suzuki-Miyaura coupling of this compound with arylboronic acids.

Issue 1: Low Yield of the Desired Product and Significant Dehalogenation

Potential Cause Recommended Solution Rationale
High Reaction Temperature Decrease the reaction temperature in increments of 10°C.High temperatures can promote the hydrodehalogenation side reaction.
Inefficient Catalyst System Screen different palladium catalysts and ligands. CataCXium A Pd G3 has been shown to be effective for unprotected ortho-bromoanilines.[1]The choice of ligand is crucial for promoting the desired cross-coupling over side reactions.
Inappropriate Base Use a milder base such as K₂CO₃ or K₃PO₄ instead of strong bases like NaOtBu.Strong bases can accelerate the decomposition of the starting material and promote dehalogenation.
Presence of Water Ensure anhydrous conditions by using dry solvents and reagents.While some water can be beneficial in Suzuki coupling, excess water can lead to protodeboronation and dehalogenation.

Quantitative Data for Suzuki Coupling of a Related Unprotected o-Bromoaniline [1]

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9011
CataCXium A Pd G3K₃PO₄2-MeTHF9095
RuPhos Pd G3K₃PO₄2-MeTHF90<5
XPhos Pd G2K₃PO₄2-MeTHF90<5

Issue 2: Formation of Homocoupling Products

Potential Cause Recommended Solution Rationale
High Catalyst Loading Reduce the palladium catalyst loading to 1-2 mol%.High catalyst concentrations can increase the rate of homocoupling.
Oxygen in the Reaction Mixture Thoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen).Oxygen can promote the oxidative homocoupling of boronic acids.
Slow Addition of Reagents Add the boronic acid slowly to the reaction mixture.This can help to maintain a low concentration of the boronic acid, minimizing its self-coupling.
Buchwald-Hartwig Amination

This section provides troubleshooting for common issues encountered during the Buchwald-Hartwig amination of this compound.

Issue 1: Low Conversion of Starting Material

Potential Cause Recommended Solution Rationale
Catalyst Deactivation Use bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.These ligands stabilize the palladium catalyst and promote efficient catalytic turnover.
Inappropriate Base Use a strong, non-nucleophilic base like NaOtBu or LHMDS.A strong base is required to deprotonate the amine and facilitate the catalytic cycle.
Low Reaction Temperature Increase the reaction temperature, typically in the range of 80-120°C.Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive amines.

Quantitative Data for Buchwald-Hartwig Amination of a Related Bromoquinoline

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ / XantphosNaOtBuToluene90-110Good to Excellent
Pd₂(dba)₃ / XPhosLHMDSDioxane100Good to Excellent
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100Moderate to Good

Issue 2: Competitive Reaction at the 2-Amino Group

Potential Cause Recommended Solution Rationale
Non-selective Catalyst Use a catalyst system known for high selectivity in amination of haloanilines.Some catalyst systems may be more prone to reacting with the existing amino group.
High Reactivity of Amine If using a highly reactive amine, consider protecting the 2-amino group of the quinazoline.Protection can prevent unwanted side reactions at the 2-position, although this adds extra steps to the synthesis.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., 2M Na₂CO₃ solution, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol mixture)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the palladium catalyst.

  • Add the solvent mixture followed by the base solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[2]

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110°C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_products Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)(Br)L2 Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOH Ar-Pd(II)(OH)L2 ArPdBr->ArPdOH Ligand Exchange (Base) ArPdArB Ar-Pd(II)(Ar')L2 ArPdOH->ArPdArB Transmetalation (Ar'B(OH)2) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_products Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)(Br)L2 Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)(HNR'R'')L2]+Br- ArPdBr->AmineComplex Amine Coordination (HNR'R'') AmidoComplex Ar-Pd(II)(NR'R'')L2 AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination ArNRR Ar-NR'R'' AmidoComplex->ArNRR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low Yield or Side Product Formation CheckPurity Verify Purity of Starting Materials Start->CheckPurity Degas Ensure Proper Degassing CheckPurity->Degas OptimizeCatalyst Screen Catalyst and Ligand Degas->OptimizeCatalyst OptimizeBase Optimize Base (Strength and Stoichiometry) OptimizeCatalyst->OptimizeBase OptimizeTemp Adjust Reaction Temperature OptimizeBase->OptimizeTemp OptimizeSolvent Screen Solvents OptimizeTemp->OptimizeSolvent Success Improved Yield and Purity OptimizeSolvent->Success

Caption: General troubleshooting workflow for optimizing cross-coupling reactions.

References

How to improve the stability of 6-Bromoquinazolin-2-amine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prepare, store, and troubleshoot stock solutions of 6-Bromoquinazolin-2-amine to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For biological assays, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of quinazoline derivatives.[1][2] A common practice is to prepare a 10 mM stock solution in 100% DMSO.[3] When diluting into your aqueous assay buffer, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced artifacts or cellular toxicity.[3] For chemical synthesis or other applications, solubility may be tested in other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF).

Q2: How should I store stock solutions of this compound to ensure maximum stability?

To maximize stability, stock solutions should be stored under the following conditions:

  • Temperature: Store aliquots at -20°C or -80°C for long-term storage.[4]

  • Light: Protect solutions from light at all times. Quinazoline and related heterocyclic compounds can be susceptible to photodegradation.[5][6] Use amber or opaque vials.

  • Container: Use tightly sealed vials to prevent solvent evaporation and contamination.

For the solid compound, it is best to store it in a dry condition in the dark at a low temperature (e.g., 4°C as recommended for a related compound).[4][7]

Q3: My stock solution has changed color or a precipitate has formed. What does this mean and what should I do?

A color change or precipitation is an indicator of potential chemical degradation or decreased solubility.

  • Precipitation upon dilution: If the compound precipitates when diluted from a DMSO stock into an aqueous buffer, it indicates poor aqueous solubility. You may need to lower the final concentration or explore the use of solubilizing agents.[3]

  • Color change: A color change (e.g., turning yellow or brown) may suggest oxidation or other degradation pathways have occurred. It is strongly recommended to discard any solution that shows visible signs of instability and prepare a fresh stock. The stability of similar quinazoline derivatives in 0.2% DMSO has been shown to be reliable for up to 96 hours.[1][2]

Q4: What are the likely degradation pathways for this compound in solution?

While specific data for this compound is limited, based on its quinazoline core and amino/bromo substituents, potential degradation pathways include:

  • Oxidation: The electron-rich quinazoline ring system and the exocyclic amino group are susceptible to oxidation.[8][9] This can be accelerated by exposure to air and light.

  • Photodegradation: Quinoline, a related heterocycle, is known to degrade upon exposure to sunlight.[6] Studies on other quinazoline derivatives confirm that UV radiation can cause structural modifications.[5]

  • Hydrolysis: While generally stable in cold dilute acidic or alkaline solutions, quinazolines can undergo hydrolysis (ring opening) under harsh conditions such as boiling.[9]

Q5: How can I experimentally verify the stability of my stock solution?

The most reliable method to check the stability and purity of your stock solution is by using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][10] By running a sample of your stock solution, you can obtain a chromatogram. A single, sharp peak at the expected retention time indicates a pure, non-degraded compound. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Troubleshooting Guide

SymptomPotential CauseRecommended Action
Precipitation in stock vial at low temperature The compound's solubility is significantly lower at -20°C or -80°C in the chosen solvent.Gently warm the vial to room temperature (or 37°C) and vortex/sonicate to redissolve before use.[3] Consider preparing a slightly lower concentration stock if the issue persists.
Precipitation upon dilution into aqueous buffer The compound has low aqueous solubility, and the final concentration exceeds its solubility limit in the assay buffer.Decrease the final working concentration. Ensure the final DMSO concentration is minimal (<0.5%). Perform a solubility screening with additives like Tween® 80 or HP-β-CD.[3]
Inconsistent experimental results The stock solution may have degraded over time due to improper storage (light/air exposure, frequent freeze-thaw cycles).Discard the old stock solution. Prepare a fresh stock from solid material. Aliquot the new stock into single-use volumes to avoid repeated freeze-thaw cycles. Verify purity with HPLC.
Visible color change in the solution Chemical degradation, likely due to oxidation.Discard the solution immediately. When preparing new stock, consider purging the vial headspace with an inert gas (argon or nitrogen) before sealing and freezing.[4]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Preparation: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[4]

  • Weighing: In a well-ventilated chemical fume hood, accurately weigh the desired amount of the solid compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator or gentle warming (up to 37°C) to ensure the compound is completely dissolved.[3]

  • Storage:

    • Dispense the solution into single-use aliquots in amber or opaque glass vials.

    • Purge the headspace of each vial with an inert gas like argon or nitrogen if possible.

    • Seal the vials tightly and store them at -20°C or -80°C, protected from light.

Protocol 2: Assessment of Stock Solution Stability by HPLC

This protocol provides a general method for assessing the purity of this compound using reversed-phase HPLC.[10]

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Prepare a mixture of HPLC-grade acetonitrile and water (e.g., 80:20 v/v). Filter and degas the mobile phase before use.

  • Sample Preparation: Dilute the DMSO stock solution (e.g., 10 mM) with the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the prepared sample.

    • Run the analysis at a flow rate of approximately 1.0 mL/min.

    • Detect the compound using a UV detector at a wavelength determined by a UV scan of the compound (typically in the 254-340 nm range for quinazolines).[10]

    • Analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area. A decrease in this percentage over time indicates degradation.

Visualizations

G Workflow for Stock Solution Preparation and Stability Verification cluster_prep Preparation cluster_store Storage & Use cluster_verify Verification (Optional) weigh 1. Weigh Solid Compound dissolve 2. Dissolve in 100% DMSO solubilize 3. Vortex / Sonicate aliquot 4. Aliquot into Vials solubilize->aliquot store 5. Store at -80°C, Protected from Light use 6. Dilute for Assay hplc_sample A. Prepare HPLC Sample store->hplc_sample Time Point Analysis (t=0, t=x) hplc_run B. Run HPLC Analysis hplc_data C. Analyze Purity hplc_data->use Confirm Stability >95% discard Discard Stock hplc_data->discard

Caption: Workflow for preparing and verifying the stability of this compound stock solutions.

G Potential Degradation Pathways for this compound cluster_pathways Degradation Products start This compound oxidation Oxidized Products (e.g., N-oxides, quinazolinones) start->oxidation Oxidation (Air, Light) photodegradation Photodegradation Adducts / Fragments start->photodegradation Photolysis (UV/Sunlight) hydrolysis Hydrolyzed Products (e.g., ring-opened structures) start->hydrolysis Hydrolysis (Harsh pH / Heat)

Caption: Potential chemical degradation pathways for this compound in solution.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up synthesis of 6-Bromoquinazolin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: We are experiencing significantly lower yields than expected during the scale-up of this compound synthesis. What are the potential causes and troubleshooting steps?

Answer: Low yield is a common challenge during scale-up. The issue can often be traced back to reaction conditions, reagent quality, or inefficient heat and mass transfer in larger reactors. A systematic evaluation is key.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. While some classical methods require high temperatures (over 120°C), modern catalytic approaches may use milder conditions.[1] Ensure your heating and mixing are uniform and efficient at the larger scale.

    • Temperature: Inefficient heat transfer in large vessels can create hot spots or leave parts of the mixture below the optimal temperature. Use a jacketed reactor with good agitation.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the reaction has gone to completion.[1] Reaction times may need to be adjusted for larger volumes.

    • Solvent: Solvents like ethanol, toluene, and DMF are commonly used. The choice of solvent can significantly impact yield and may need to be re-optimized for scale-up.[1]

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in reactants, such as the anthranilic acid derivative, can interfere with the reaction.[1] Always verify the purity of starting materials before a large-scale run.

    • Stoichiometry: Inaccurate molar ratios due to measurement errors at a larger scale can lead to incomplete reactions. Double-check all calculations and measurements.

  • Catalyst Issues (if applicable):

    • Catalyst Activity: If using a transition metal catalyst, ensure it is not poisoned by impurities. An inert atmosphere (nitrogen or argon) may be required to prevent oxidation.[1]

    • Catalyst Loading: The optimal catalyst loading may differ between small-scale and large-scale reactions.

2. Formation of Side Products/Impurities

Question: Our scaled-up reaction is generating significant impurities, complicating the purification process. What are common side reactions and how can we minimize them?

Answer: Impurity formation is often exacerbated during scale-up due to longer reaction times or localized temperature fluctuations.

Possible Causes & Solutions:

  • Side Reactions: Depending on the synthetic route, various side reactions can compete with the desired quinazoline formation.[2]

    • Temperature Control: Poor heat dissipation in large reactors can lead to localized overheating, promoting side reactions. Ensure efficient stirring and cooling.

    • Reaction Time: Quench the reaction as soon as the starting material is consumed to minimize the formation of byproducts from prolonged heating.[3]

  • Work-up and Purification Issues:

    • Product Loss during Extraction: Adjust the pH carefully during aqueous work-up to ensure the product is in its desired form for extraction.

    • Column Chromatography: The product may adsorb irreversibly to silica gel.[2] Consider using an alternative stationary phase like alumina or deactivating the silica gel with triethylamine.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinazoline Synthesis

ParameterCondition ACondition BCondition CReference
Solvent EthanolTolueneDMF[1][2]
Temperature 80°C110°C120°C[1][2]
Reaction Time 12 hours8 hours6 hours[1]
Catalyst Copper-basedIron-basedNone[4][5]
Typical Yield 75%85%65%[5]

Experimental Protocols

Protocol 1: General Synthesis of a Quinazoline Derivative

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

  • Reactant Preparation: In a suitable jacketed reactor, dissolve the 5-bromoanthranilic acid derivative in the chosen solvent (e.g., pyridine).[6]

  • Reagent Addition: Add the second reactant (e.g., an amine or amide source) to the mixture with stirring at room temperature.[6]

  • Reaction: Heat the mixture to the optimized temperature (e.g., 120-130°C) for the required duration (e.g., 3 hours).[6] Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out.[6]

  • Purification: Collect the crude product by filtration. Wash with a suitable solvent to remove residual starting materials and byproducts. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent system and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G cluster_start Start: Low Yield Observed cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Corrective Actions cluster_end Goal Start Low Yield of this compound TLC_LCMS Analyze Reaction Mixture by TLC/LC-MS Start->TLC_LCMS UnreactedSM Significant Unreacted Starting Material? TLC_LCMS->UnreactedSM MultipleSpots Multiple Side Products Observed? TLC_LCMS->MultipleSpots PurificationLoss Product Lost During Work-up/Purification? TLC_LCMS->PurificationLoss UnreactedSM->MultipleSpots No CheckReagents 1. Check Reagent Quality/Stoichiometry 2. Increase Reaction Time/Temp 3. Check Catalyst Activity UnreactedSM->CheckReagents Yes MultipleSpots->PurificationLoss No OptimizeConditions 1. Lower Reaction Temperature 2. Reduce Reaction Time 3. Optimize Solvent/pH MultipleSpots->OptimizeConditions Yes OptimizePurification 1. Adjust Extraction pH 2. Use Amine-Deactivated Silica 3. Optimize Recrystallization Solvent PurificationLoss->OptimizePurification Yes End Re-run Reaction with Optimized Parameters PurificationLoss->End No, Re-evaluate Synthesis Route CheckReagents->End OptimizeConditions->End OptimizePurification->End

Caption: Troubleshooting workflow for low yield in synthesis.

G Start Starting Materials (e.g., 5-Bromoanthranilic acid derivative) Reaction Cyclization Reaction - Solvent - Temperature - Catalyst (optional) Start->Reaction Monitoring In-Process Control (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching & Work-up - Precipitation - Extraction Monitoring->Workup Complete Purification Purification - Recrystallization - Column Chromatography Workup->Purification FinalProduct This compound (Final Product) Purification->FinalProduct

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Overcoming Drug Resistance with Second-Generation 6-Bromoquinazolin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with second-generation 6-bromoquinazolin-2-amine analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at overcoming drug resistance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in a direct question-and-answer format, providing practical solutions and optimization strategies.

Q1: My this compound analog is precipitating in the aqueous buffer during my in vitro assay. How can I resolve this?

A1: Precipitation in aqueous buffers is a frequent issue for lipophilic compounds like many quinazoline derivatives.[1] Here is a step-by-step guide to troubleshoot this problem:

  • pH Adjustment: The solubility of quinazoline analogs can be highly dependent on pH.[1] Consider adjusting the pH of your buffer; for basic compounds, a lower pH may increase solubility.[1]

  • Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent. Common choices include ethanol, methanol, or polyethylene glycol (PEG).[1] Start with low concentrations (1-5% v/v) and increase cautiously to avoid interfering with the biological components of your assay.[1]

  • Use of Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can form micelles that encapsulate and solubilize hydrophobic molecules.[1] Ensure you are using them at concentrations above their critical micelle concentration (CMC).[1]

  • Formulation Strategies: For in vivo studies or persistent solubility issues, consider advanced formulation techniques such as creating solid dispersions with hydrophilic polymers (e.g., PVP K30, PEG 6000) or using lipid-based formulations.[2]

Q2: I am observing high variability or poor reproducibility in my cell viability (e.g., MTT, Resazurin) assay results. What are the potential causes?

A2: High variability can stem from several factors related to both the compound and the assay procedure.

  • Compound Stability: Quinazoline derivatives can be unstable in certain solvents over time. For instance, some analogs show better stability in water than in DMSO for long-term storage.[3] Prepare fresh dilutions from a concentrated stock for each experiment.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Incubation Time: Ensure consistent incubation times with both the drug and the viability reagent. Reagent incubation time, in particular, should be optimized to get a robust signal without reaching saturation or causing toxicity.

G start High Variability in Cell Viability Assay check_solubility Is the compound fully dissolved at working concentration? start->check_solubility check_cells Are cell seeding and growth consistent? check_solubility->check_cells Yes sol_fix Optimize solvent/pH. Use fresh dilutions. (See FAQ Q1) check_solubility->sol_fix No check_plate Are you observing an 'edge effect'? check_cells->check_plate Yes cell_fix Optimize cell seeding density. Perform cell counting accurately. check_cells->cell_fix No check_reagent Is the viability reagent incubation optimized? check_plate->check_reagent No plate_fix Fill outer wells with PBS. Use interior wells only. check_plate->plate_fix Yes reagent_fix Perform time-course to find optimal incubation period. check_reagent->reagent_fix No end_node Review protocol for other inconsistencies. check_reagent->end_node Yes sol_yes Yes sol_no No cell_yes Yes cell_no No plate_yes Yes plate_no No reagent_yes Yes reagent_no No sol_fix->check_cells cell_fix->check_plate plate_fix->check_reagent reagent_fix->end_node

Caption: EGFR signaling pathway and points of inhibition by quinazoline analogs.

Experimental Protocols

Cell Viability Assay (Resazurin Reduction Method)

This protocol is adapted for screening the cytotoxic effects of quinazoline analogs. The resazurin assay measures the metabolic activity of viable cells. [4] Materials:

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Resistant and sensitive cancer cell lines

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (this compound analogs) dissolved in DMSO

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Resazurin Addition: Add 10 µL of Resazurin solution to each well.

  • Incubate for 2-4 hours at 37°C, protected from light. The incubation time should be consistent across experiments.

  • Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence (media only wells). Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate IC50 values using a non-linear regression curve fit.

Western Blotting for Phospho-Kinase Levels

This protocol outlines the detection of target kinase phosphorylation to confirm compound activity in a cellular context. [5][6][7] Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment & Lysis: Plate resistant cells and grow to 70-80% confluency. Treat with the second-generation analog at various concentrations for a specified time (e.g., 2-6 hours).

  • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per lane) and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [6]9. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST. [5]11. Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [5]12. Detection: Wash the membrane again as in step 10. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal.

In Vivo Xenograft Model for Drug Resistance

This protocol provides a general framework for assessing the efficacy of a lead compound in an animal model of acquired drug resistance. [8][9][10] Experimental Design Workflow:

G phase1 Phase 1: Model Development step1_1 Implant human cancer cells (e.g., A549, H1975) into immunodeficient mice. phase1->step1_1 step1_2 Allow tumors to establish (e.g., 100-150 mm³). step1_1->step1_2 step1_3 Treat with 1st-Gen inhibitor until resistance develops (tumor regrowth). step1_2->step1_3 phase2 Phase 2: Efficacy Study step1_3->phase2 step2_1 Randomize resistant tumor-bearing mice into treatment groups. phase2->step2_1 group1 Group 1: Vehicle Control step2_1->group1 group2 Group 2: 1st-Gen Inhibitor step2_1->group2 group3 Group 3: 2nd-Gen Analog step2_1->group3 step2_2 Administer treatment daily (e.g., oral gavage) for a defined period (e.g., 21 days). group1->step2_2 group2->step2_2 group3->step2_2 phase3 Phase 3: Endpoint Analysis step2_2->phase3 step3_1 Monitor tumor volume and body weight 2-3 times/week. phase3->step3_1 step3_2 At endpoint, collect tumors for pharmacodynamic analysis (e.g., Western Blot, IHC). step3_1->step3_2 step3_3 Analyze data: Tumor Growth Inhibition (TGI), statistical significance. step3_2->step3_3

Caption: Workflow for an in vivo xenograft study of acquired resistance.

Procedure Outline:

  • Animal Model Selection: Use immunodeficient mice (e.g., athymic nude or SCID mice). [8]2. Cell Implantation: Subcutaneously inject a suspension of human cancer cells known to develop resistance into the flank of each mouse.

  • Development of Resistance: Once tumors are established, treat the mice with a first-generation inhibitor (e.g., gefitinib) until the tumors initially regress and then begin to regrow, indicating acquired resistance. [8]4. Randomization and Treatment: Once tumors are actively growing and resistant, randomize the animals into cohorts: (a) Vehicle control, (b) First-generation inhibitor, (c) Second-generation this compound analog. Administer the compounds systemically (e.g., via oral gavage or intraperitoneal injection) daily for a set period.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen for Western blot analysis (to check for target inhibition in vivo) and another portion fixed for immunohistochemistry (IHC).

  • Data Evaluation: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between groups.

References

Technical Support Center: Improving the Selectivity of 6-Bromoquinazolin-2-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the selectivity profile of 6-bromoquinazolin-2-amine based kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant off-target activity with our this compound lead compound. What are the likely off-target kinases?

A1: While direct kinome-wide screening data for the this compound scaffold is limited in publicly available literature, data from related quinazoline-based inhibitors suggest potential off-target activity. The quinazoline scaffold is a known "privileged structure" that can bind to the ATP-binding site of many kinases.[1] Commonly observed off-targets for quinazoline-based inhibitors include other members of the tyrosine kinase family, such as Src family kinases, and serine/threonine kinases.[2] For instance, a study on 6-arylquinazolin-4-amines identified potent activity against Clk1, Clk4, and Dyrk1A.[3] Without experimental data, predicting specific off-targets is challenging. A broad in vitro kinase panel screening is the most effective way to identify the specific off-target profile of your compound.[4]

Q2: How can we rationally modify the this compound scaffold to improve selectivity?

A2: Improving selectivity often involves exploiting subtle differences in the ATP-binding sites of the target kinase versus off-target kinases.[5] Consider the following strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the quinazoline core and the 2-amino group. For example, in a series of 2-aminoquinazolines, appropriate substitutions were shown to produce high levels of selectivity for Cdk4.[6]

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size among kinases. Modifying substituents to create steric hindrance with a bulky gatekeeper residue in an off-target kinase while allowing binding to a target kinase with a smaller gatekeeper can enhance selectivity.

  • Targeting Allosteric Sites: Developing inhibitors that bind to less conserved allosteric sites, rather than the highly conserved ATP-binding pocket, can lead to greater selectivity.[2]

  • Covalent Inhibition: If your target kinase has a nearby cysteine residue, designing a covalent inhibitor with a reactive "warhead" can provide high selectivity. The reactivity of the warhead is a critical factor in mitigating off-target effects.[7]

Q3: Our this compound inhibitor shows good potency in biochemical assays but poor activity in cell-based assays. What could be the issue?

A3: Discrepancies between biochemical and cell-based assay results are common and can stem from several factors:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • High ATP Concentration: The intracellular concentration of ATP (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). If your inhibitor is ATP-competitive, its apparent potency will be lower in a cellular environment.

  • Compound Stability: The compound may be rapidly metabolized or degraded within the cell.

  • Off-Target Engagement in a Cellular Context: Cellular selectivity can differ from biochemical selectivity due to the presence of other interacting proteins and scaffolding molecules.[4]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values from In Vitro Kinase Assays
Potential Cause Troubleshooting Step
Compound Precipitation Inspect assay plates for visible precipitate. Determine the aqueous solubility of the compound and ensure the final assay concentration is below this limit.
Compound Interference with Assay Reagents Run a control experiment without the kinase to see if the compound affects the detection reagents (e.g., luciferase in ATP-Glo assays).
Inconsistent DMSO Concentration Ensure the final DMSO concentration is the same across all wells, including controls. High DMSO concentrations can inhibit kinase activity.
Sub-optimal ATP Concentration For ATP-competitive inhibitors, IC50 values are highly dependent on the ATP concentration. Use an ATP concentration at or near the Km for the target kinase for consistent results.
Enzyme Instability Ensure the kinase is properly handled and stored. Perform a time-course experiment to confirm linear enzyme kinetics during the assay incubation period.
Issue 2: Difficulty Confirming On-Target Engagement in Cells
Potential Cause Troubleshooting Step
Antibody Quality (for Western Blot) Validate the specificity of your phospho-specific antibody using positive and negative controls (e.g., cells treated with a known activator or inhibitor of the pathway).
Insufficient Compound Exposure Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration for observing an effect on the target's phosphorylation status.
Redundant Signaling Pathways The targeted kinase may be part of a redundant pathway. Consider using cell lines where the target kinase is a known critical driver of a specific phenotype.
Indirect Readout of Target Inhibition The chosen downstream marker may be affected by multiple pathways. Use a more direct method to confirm target engagement, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay.

Data Presentation

Table 1: Example Inhibitory Activity (IC50) of a Hypothetical this compound Based Inhibitor (Compound X) and a Known Multi-Kinase Inhibitor.

KinaseCompound X (IC50, nM)Reference Inhibitor (IC50, nM)
Target Kinase (e.g., EGFR) 15 25
Off-Target 1 (e.g., Src)1500100
Off-Target 2 (e.g., VEGFR2)>1000050
Off-Target 3 (e.g., Clk1)800200
Off-Target 4 (e.g., Cdk4)5000500

Table 2: Comparison of Biochemical and Cellular Potency for Compound X.

Assay TypeMetricValue
Biochemical AssayIC50 (nM)15
Cell-Based Assay (Phosphorylation)EC50 (nM)250
Cell-Based Assay (Proliferation)GI50 (nM)300

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 value of a this compound based inhibitor against a target kinase using an ATP-Glo™ or similar assay format.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or DMSO (for controls) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at 2x the final desired concentration, typically near the Km of the kinase).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Cellular Target Inhibition

This protocol describes how to assess the effect of a this compound inhibitor on the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • This compound inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the this compound inhibitor for the desired time. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival Inhibitor 6-Bromoquinazolin- 2-amine Inhibitor Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway, a common target for quinazoline-based inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_downstream Further Studies Primary_Assay Primary Kinase Assay (IC50 vs Target) Selectivity_Panel Kinome Selectivity Screen (>400 Kinases) Primary_Assay->Selectivity_Panel Potent Hits Target_Engagement Target Engagement (e.g., Western Blot, CETSA) Selectivity_Panel->Target_Engagement Selective Hits Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Target_Engagement->Cell_Viability Off_Target_Validation Off-Target Validation (Cellular Assays) Cell_Viability->Off_Target_Validation Active Compounds In_Vivo In Vivo Efficacy & Toxicology Studies Off_Target_Validation->In_Vivo Lead_Compound 6-Bromoquinazolin- 2-amine Lead Lead_Compound->Primary_Assay

Caption: Workflow for selectivity profiling of kinase inhibitors.

References

Validation & Comparative

Comparing the efficacy of 6-Bromoquinazolin-2-amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline nucleus has emerged as a privileged scaffold in the design of potent kinase inhibitors, leading to the development of several successful anti-cancer therapies. This guide provides a comparative analysis of the efficacy of various quinazoline-based kinase inhibitors against established alternatives, supported by experimental data and detailed methodologies. While specific efficacy data for 6-Bromoquinazolin-2-amine is not extensively available in the public domain, this comparison focuses on well-characterized quinazoline derivatives to highlight the potential of this chemical class.

Comparative Efficacy of Kinase Inhibitors

The inhibitory activity of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of selected quinazoline-based inhibitors and other established kinase inhibitors against key oncogenic kinases, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Compound ClassCompoundTarget Kinase(s)IC50 (nM)Reference Compound(s)
Quinazoline-Based GefitinibEGFR26 - 57Erlotinib, Afatinib
VandetanibVEGFR-2, EGFR40 (VEGFR-2), 500 (EGFR)Sorafenib, Sunitinib
Novel Quinazoline 1 (NQ1)EGFR (L858R/T790M)4.62Gefitinib (wt EGFR)
Novel Quinazoline 2 (NQ2)VEGFR-260.0Vandetanib
Quinazoline-Isatin Hybrid (6c)VEGFR-2, EGFR76 (VEGFR-2), 83 (EGFR)Sunitinib, Doxorubicin
Other Kinase Inhibitors ErlotinibEGFR~2-
AfatinibEGFR0.5-
SorafenibVEGFR-2, PDGFR, RAF90 (VEGFR-2)-
SunitinibVEGFRs, PDGFRs, c-KIT2 (VEGFR-2)-

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a synthesis from multiple sources for illustrative comparison.

Signaling Pathways and Inhibition

Kinase inhibitors exert their effects by blocking the signaling cascades that drive cell proliferation, survival, and angiogenesis. The EGFR and VEGFR-2 pathways are critical in many cancers.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of intracellular signals.[1] This pathway, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR axes, plays a central role in regulating cell proliferation, survival, and differentiation.[2] Aberrant EGFR signaling is a hallmark of many cancers. Quinazoline-based inhibitors like Gefitinib compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activation and downstream signaling.[3]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib (Quinazoline Inhibitor) Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based inhibitors.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[4][5] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering downstream pathways such as the PLCγ-PKC-MAPK and PI3K-AKT cascades.[6][7] These pathways promote endothelial cell proliferation, migration, and survival, which are essential for tumor growth and metastasis.[8] Vandetanib, a multi-kinase inhibitor with a quinazoline core, effectively blocks VEGFR-2 signaling.[9][10]

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Vandetanib Vandetanib (Quinazoline Inhibitor) Vandetanib->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by quinazoline-based inhibitors.

Experimental Protocols

The determination of kinase inhibitor efficacy relies on robust and reproducible experimental assays. The following is a generalized protocol for an in vitro kinase inhibition assay, a common method used to determine the IC50 value of a compound.

In Vitro Kinase Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the activity of a specific kinase in a cell-free system.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., quinazoline derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Workflow:

Kinase_Inhibition_Assay_Workflow A 1. Reagent Preparation B 2. Compound Dispensing A->B C 3. Kinase Addition B->C D 4. Reaction Initiation C->D E 5. Incubation D->E F 6. Detection E->F G 7. Data Analysis F->G

References

Validating the Mechanism of Action for 6-Bromoquinazolin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Bromoquinazolin-2-amine derivatives as potential anticancer agents, focusing on their mechanism of action as Epidermal Growth Factor Receptor (EGFR) inhibitors. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers in oncology and medicinal chemistry.

Performance Comparison: Cytotoxic Activity

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values from different studies, comparing the derivatives to established anticancer drugs.

Compound/DrugCell LineIC50 (µM)Reference
This compound Derivatives
Derivative 5bMCF-70.53[1]
SW4801.95[1]
Derivative 8aMCF-715.85 ± 3.32[2]
SW48017.85 ± 0.92[2]
Derivative 2gSW4805.10 ± 2.12[3]
MCF-719.60 ± 1.13[3]
Standard Anticancer Drugs
CisplatinMCF-7>46.6[1]
SW480-
ErlotinibMCF-79.9 ± 0.14[2]
H1975-
GefitinibA54921.17[4]
H19759.08[4]
LapatinibA54914.09[4]
H19758.05[4]

Note: IC50 values can vary between different studies due to variations in experimental conditions.

Experimental Protocols

The validation of the mechanism of action for this compound derivatives typically involves a series of in vitro assays. Below are detailed protocols for key experiments cited in the literature.

MTT Assay for Cell Viability

This assay determines the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5x10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

EGFR Kinase Activity Assay

This assay measures the ability of the compounds to inhibit the phosphorylation activity of the EGFR enzyme.

  • Reaction Setup: In a 96-well plate, add the EGFR enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure ATP consumption.

  • Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration and determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the experimental process and the targeted signaling pathway, the following diagrams have been generated.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Validation start Cancer Cell Lines (e.g., MCF-7, SW480) treatment Treatment with This compound Derivatives & Controls start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V-FITC/PI) treatment->apoptosis ic50_viability Determine IC50 (Cytotoxicity) viability->ic50_viability apoptosis_results Quantify Apoptotic Cells apoptosis->apoptosis_results kinase_assay EGFR Kinase Activity Assay ic50_viability->kinase_assay Correlate cytotoxic effect with enzyme inhibition ic50_kinase Determine IC50 (Enzyme Inhibition) kinase_assay->ic50_kinase docking Molecular Docking (In Silico) binding_mode Predict Binding Mode and Affinity docking->binding_mode EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR ATP ATP RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Quinazoline This compound Derivative Quinazoline->EGFR Inhibition of Tyrosine Kinase Domain ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

Comparative structure-activity relationship (SAR) of 6-halo-quinazoline analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 6-Halo-Quinazoline Analogs

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-halo-quinazoline analogs, focusing on the influence of different halogen substitutions at the 6-position on their biological activity. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and oncology. Quinazoline derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] The strategic placement of a halogen atom at the 6-position of the quinazoline scaffold has been shown to significantly modulate the potency and selectivity of these compounds as kinase inhibitors.[3][4]

Comparative Biological Activity of 6-Halo-Quinazoline Analogs

The substitution of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) at the C-6 position of the quinazoline ring plays a critical role in the molecule's interaction with its biological targets, primarily protein kinases such as the Epidermal Growth Factor Receptor (EGFR).[5][6] The nature of the halogen influences the electronic properties, lipophilicity, and steric profile of the analog, thereby affecting its binding affinity and overall efficacy.

Influence of Halogen Substitution on EGFR Inhibition

Structure-activity relationship studies have demonstrated that the presence of a halogen at the 6-position can enhance the anticancer effects of quinazoline derivatives.[3] Generally, the introduction of an electron-withdrawing group at this position is favorable for activity.

A series of novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives were synthesized and evaluated for their in vitro biological activities.[7] Among these, compounds with a halogen at the 6-position of the quinazoline ring have been a subject of interest. For instance, studies on 6-chloro-quinazolin derivatives have shown promising antitumor activities against various human cancer cell lines.[8] Similarly, the development of 6-bromo quinazoline derivatives has been pursued to enhance cytotoxic effects.[3] Research on 6-fluoroquinazolines has revealed their potential as dual inhibitors of TNF-alpha production and T cell proliferation.[9]

The following table summarizes the in vitro anticancer activity of representative 6-halo-quinazoline analogs from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound ID6-HalogenOther Key SubstitutionsTarget/Cell LineIC50 (µM)Reference
Series 1
Compound 2a-4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-6-(5-hydroxymethylfuran-2-yl)EGFR (wild type)0.00506[7]
Series 2
Compound 5aClLinked to a 1,5-diaryl-1,4-pentadien-3-one systemMGC-803Not specified[8]
Compound 5fClLinked to a 1,5-diaryl-1,4-pentadien-3-one systemMGC-803Not specified[8]
Series 3
Compound 8aBr2-thio-benzyl moiety, 3-phenyl moietyMCF-715.85 ± 3.32[3][4]
SW48017.85 ± 0.92[3][4]
Series 4
Compound 7aF7-(1-piperazino), 4-(3,4-(methylenedioxy)phenyl)TNF-alpha productionNot specified[9]

Key SAR Insights:

  • Electron-Withdrawing Nature: The presence of electron-withdrawing groups at the 6-position generally enhances the inhibitory activity of quinazoline-based kinase inhibitors.[10]

  • Steric Bulk: The size of the halogen atom can influence the binding orientation within the ATP-binding pocket of the target kinase. While bulkier substituents at the 6- or 7-positions can increase potency, there is an optimal size beyond which steric hindrance may occur.[5]

  • Lipophilicity: The lipophilicity of the halogen (I > Br > Cl > F) can affect the compound's membrane permeability and pharmacokinetic properties.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized signaling pathway targeted by 6-halo-quinazoline EGFR inhibitors and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline 6-Halo-Quinazoline Inhibitor Quinazoline->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Generalized EGFR signaling pathway inhibited by 6-halo-quinazoline analogs.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of 6-Halo-Quinazoline Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay Enzymatic Kinase Assay (e.g., EGFR Kinase Assay) Purification->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT Assay) Purification->Cell_Proliferation Western_Blot Western Blot Analysis (Phospho-EGFR, Akt, Erk) Cell_Proliferation->Western_Blot Xenograft Tumor Xenograft Model Cell_Proliferation->Xenograft

Caption: Typical experimental workflow for evaluating 6-halo-quinazoline analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols commonly employed in the evaluation of 6-halo-quinazoline analogs.

In Vitro Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds against various cancer cell lines.[12]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, MGC-803) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the 6-halo-quinazoline analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

EGFR Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.

  • Reaction Mixture: The assay is typically performed in a 96-well plate containing recombinant human EGFR, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Incubation: The 6-halo-quinazoline analogs at various concentrations are pre-incubated with the EGFR enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using [γ-32P]ATP.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Western Blot Analysis

This technique is used to investigate the effect of the compounds on the phosphorylation status of EGFR and its downstream signaling proteins.[7]

  • Cell Lysis: Cancer cells are treated with the compounds for a specified time, and then the cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, Akt, and Erk1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The 6-halo-quinazoline scaffold represents a promising framework for the development of potent kinase inhibitors. The nature of the halogen at the 6-position significantly influences the biological activity of these analogs. This comparative guide summarizes the available structure-activity relationship data, highlighting the importance of this specific substitution in the design of novel therapeutic agents. The provided experimental protocols offer a foundation for the continued investigation and optimization of this important class of compounds.

References

In Vivo Showdown: Quinazoline Derivatives Demonstrate Potent Anti-Tumor Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent in vivo studies reveals the significant therapeutic potential of novel quinazoline derivatives in combating various cancers. These compounds have demonstrated promising anti-tumor activity, often comparable or superior to existing standard-of-care drugs, in established murine tumor models. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed protocols.

Researchers have been actively exploring the therapeutic efficacy of quinazoline derivatives, a class of compounds known for their diverse pharmacological activities.[1] In vivo studies are a critical step in the drug development pipeline, providing essential data on a compound's activity and safety in a living organism before it can be considered for human trials. This guide synthesizes findings from several key preclinical studies, offering a comparative look at the performance of different quinazoline derivatives against various cancer models.

Comparative Efficacy of Quinazoline Derivatives in Murine Cancer Models

Recent preclinical trials have evaluated a range of novel quinazoline compounds in well-established murine cancer models, including Ehrlich Ascites Carcinoma (EAC), Dalton's Ascites Lymphoma (DLA), and various xenograft models using human cancer cell lines. The data, summarized below, highlights the potent anti-tumor effects of these derivatives.

Compound ID/NameCancer ModelAnimal ModelDosagePrimary Outcome(s)Comparison Drug(s)Reference
Compound 21 (3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one)Ehrlich Ascites Carcinoma (EAC)Swiss albino mice20 mg/kgIncreased mean survival time, Restoration of hematological parametersGefitinib[2]
Compound 12Dalton's Ascites Lymphoma (DLA)Swiss albino mice20 mg/kgReduced tumor volume and weight, ~62% tumor growth inhibitionGefitinib[2][3]
Compound 18Gastric Cancer Xenograft (MGC-803 cells)N/AN/AAnti-proliferative effect5-Fluorouracil (5-Fu)[4]
Compound II (phenyl chlormethine-quinazoline derivative)Hepatocellular Carcinoma Xenograft (HepG2 cells)N/AN/AInduced apoptosisN/A[1]
Compound 45 (6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative)Lung Cancer (A549 cells - in vitro)N/AN/AIC50: 0.44 µM, Induced G1-phase arrest and apoptosisCrizotinib (mentioned as standard)[5]
Compound 5b (6-bromoquinazoline derivative)Breast Cancer (MCF-7 cells - in vitro)N/AN/AIC50: 0.53-1.95 µMCisplatin[6]
Compound 8a (quinazoline-4(3H)-one derivative)Breast Cancer (MCF-7 cells - in vitro), Colon Cancer (SW480 cells - in vitro)N/AN/AIC50: 15.85 µM (MCF-7), 17.85 µM (SW480)Erlotinib, Doxorubicin[7]

Deciphering the Mechanism: Key Signaling Pathways

The anti-tumor activity of quinazoline derivatives is often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Several studies have elucidated the mechanisms of action for specific compounds.

For instance, Compound II was found to induce apoptosis in hepatocellular carcinoma cells by targeting the Sirt1/caspase 3 signaling pathway.[1] Another derivative, Compound 45, demonstrated its anti-cancer effects in lung cancer cells by inhibiting the ALK/PI3K/AKT signaling pathway, which is a known driver of tumor progression.[5] This compound was also shown to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins like cleaved-caspase 9 and Bax, and decreased levels of the anti-apoptotic protein Bcl-2.[5]

ALK_PI3K_AKT_Pathway ALK ALK PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Compound45 Compound 45 (Quinazoline Derivative) Compound45->ALK Compound45->PI3K

Inhibition of the ALK/PI3K/AKT signaling pathway by Compound 45.

Experimental Corner: A Look at the Protocols

The in vivo validation of these quinazoline derivatives relies on robust and standardized experimental protocols. The following methodologies are commonly employed in these studies.

Subcutaneous Xenograft Model

The subcutaneous xenograft model is a widely used method to assess the in vivo efficacy of anti-cancer compounds.[8]

  • Cell Culture and Implantation: Human tumor cells, such as MGC-803 or HepG2, are cultured in appropriate media. A specific number of cells (e.g., 1-5 million) are then suspended in a suitable medium and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[8]

  • Tumor Growth and Measurement: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is periodically measured using calipers, typically 2-3 times per week.[8]

  • Treatment Administration: Once tumors reach the desired size, the mice are randomized into control and treatment groups. The quinazoline derivative is administered through a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.[8]

  • Monitoring and Endpoint: The body weight and general health of the mice are monitored throughout the study to assess toxicity. The study is concluded when the tumors in the control group reach a maximum predetermined size or after a fixed duration.[8]

  • Data Analysis: Tumor growth curves are plotted for each group. The therapeutic efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.[8]

Xenograft_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Cell_Culture 1. Tumor Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization & Treatment Initiation Tumor_Growth->Randomization Monitoring 5. Continued Monitoring (Tumor & Health) Randomization->Monitoring Endpoint 6. Study Endpoint Monitoring->Endpoint Data_Analysis 7. Data Analysis & Efficacy Assessment Endpoint->Data_Analysis

Workflow for a typical in vivo subcutaneous xenograft study.
Ascites Tumor Models

For hematological malignancies or to study tumor growth in the peritoneal cavity, ascites models like Ehrlich Ascites Carcinoma (EAC) and Dalton's Ascites Lymphoma (DLA) are utilized.

  • Tumor Induction: A specific number of cancer cells (e.g., EAC or DLA cells) are injected intraperitoneally into mice to induce the formation of ascites tumors.

  • Treatment: After a set period for tumor development, the mice are treated with the quinazoline derivative or a control substance.

  • Evaluation: The primary endpoints in these models are often the increase in mean survival time of the treated animals compared to the control group and the analysis of hematological parameters to assess toxicity and therapeutic effects.[2] Tumor cell count in the peritoneal fluid can also be a measured outcome.

The Path Forward

The in vivo data presented provides a strong rationale for the continued development of quinazoline derivatives as potential anti-cancer therapeutics. The favorable efficacy and manageable toxicity profiles observed in these preclinical studies are encouraging. Further investigations, including more extensive in vivo studies in various cancer models and detailed pharmacokinetic and pharmacodynamic analyses, are warranted to advance these promising compounds towards clinical evaluation. The versatility of the quinazoline scaffold allows for further chemical modifications to optimize potency, selectivity, and drug-like properties, paving the way for a new generation of targeted cancer therapies.

References

Comparative analysis of 6-Bromoquinazolin-2-amine and gefitinib or erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 6-Bromoquinazolin-2-amine and the EGFR Inhibitors Gefitinib and Erlotinib

Introduction

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly for inhibitors of the Epidermal Growth Factor Receptor (EGFR). Gefitinib and erlotinib are two prominent first-generation EGFR tyrosine kinase inhibitors (TKIs) built upon this core structure, which have been successfully used in the treatment of non-small cell lung cancer (NSCLC).[1] This guide provides a comparative analysis of these two established drugs with this compound, a potential synthetic precursor for novel kinase inhibitors. While gefitinib and erlotinib have well-documented biological activity and clinical applications, this compound is primarily of interest for its role as a chemical building block.

Chemical Structures and Mechanism of Action

Gefitinib and erlotinib, both 4-anilinoquinazoline derivatives, function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of the receptor, they prevent its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[2] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival.[3]

This compound shares the fundamental quinazoline core but lacks the substituted aniline group at the 4-position, which is critical for the EGFR inhibitory activity of gefitinib and erlotinib. While there is no direct evidence of this compound itself being a potent EGFR inhibitor, its structure, particularly the presence of a bromine atom at the 6-position, makes it a valuable intermediate for the synthesis of more complex and potentially active derivatives. The bromine atom can be readily functionalized through various cross-coupling reactions to introduce different substituents that may enhance binding to the EGFR active site.

Comparative Performance Data

The following tables summarize key quantitative data for gefitinib and erlotinib. No equivalent biological data is available for this compound as it is not documented as an active EGFR inhibitor.

Table 1: In Vitro Inhibitory Activity against EGFR

CompoundTargetIC50 (nM)Assay Type
Gefitinib EGFR (wild-type)2-37Kinase Assay
EGFR (L858R mutant)10-20Kinase Assay
EGFR (exon 19 deletion)5-15Kinase Assay
Erlotinib EGFR (wild-type)2Kinase Assay[2]
EGFR (L858R mutant)~5Kinase Assay
EGFR (exon 19 deletion)~5Kinase Assay

Note: IC50 values can vary between studies depending on the specific experimental conditions.

Table 2: Comparative Clinical Efficacy and Pharmacokinetics

ParameterGefitinibErlotinib
FDA Approved Dose 250 mg once daily150 mg once daily
Progression-Free Survival (PFS) in EGFR-mutant NSCLC ~9.5 months~10.4 months
Bioavailability ~60%~60% (increased to 100% with food)
Half-life ~48 hours~36 hours
Metabolism Primarily via CYP3A4Primarily via CYP3A4

Experimental Protocols

Detailed methodologies for key experiments are crucial for the transparent evaluation of EGFR inhibitors.

EGFR Kinase Assay (Luminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • ATP

  • A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compounds (gefitinib, erlotinib) and vehicle control (DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: Add the diluted compounds or vehicle to the wells of the plate.

  • Add a master mix containing the EGFR enzyme and substrate to each well.

  • Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell lines (e.g., A549 for wild-type EGFR, HCC827 for EGFR exon 19 deletion)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds and vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF / TGF-α EGFR EGFR Dimer P P P Ligand->EGFR Binds PI3K PI3K EGFR:p3->PI3K Grb2_SOS Grb2/SOS EGFR:p2->Grb2_SOS Inhibitor Gefitinib / Erlotinib Inhibitor->EGFR Inhibits Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by gefitinib and erlotinib.

General Experimental Workflow for EGFR Inhibitor Evaluation

Experimental_Workflow start Compound Synthesis (e.g., from this compound) biochem_assay Biochemical Assay (EGFR Kinase Inhibition) start->biochem_assay cell_assay Cell-Based Assay (Cell Viability/Proliferation) biochem_assay->cell_assay Active Compounds downstream_analysis Downstream Signaling Analysis (Western Blot for p-EGFR, p-AKT, p-ERK) cell_assay->downstream_analysis in_vivo In Vivo Efficacy Studies (Xenograft Models) downstream_analysis->in_vivo adme_tox ADME/Tox Studies in_vivo->adme_tox lead_optimization Lead Optimization adme_tox->lead_optimization

Caption: A general workflow for the discovery and evaluation of novel EGFR inhibitors.

Conclusion

Gefitinib and erlotinib are well-characterized, first-generation EGFR inhibitors with proven clinical efficacy in specific patient populations. They share a common quinazoline scaffold and mechanism of action, though they exhibit some differences in their side-effect profiles and clinical outcomes in certain contexts.[6][7] In contrast, this compound is not an active EGFR inhibitor but represents a valuable starting material for the synthesis of novel quinazoline-based compounds. The bromine substituent at the 6-position provides a handle for medicinal chemists to introduce a variety of chemical groups, aiming to improve potency, selectivity, and pharmacokinetic properties of the next generation of kinase inhibitors. Future research may leverage scaffolds like this compound to develop inhibitors that can overcome the resistance mechanisms that have emerged against first-generation drugs.

References

Off-Target Profiling of 6-Bromoquinazolin-2-amine Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The quinazoline scaffold has emerged as a privileged structure, with several approved drugs targeting kinases like EGFR and VEGFR. The 6-bromoquinazolin-2-amine core represents a promising starting point for the design of novel kinase inhibitors. However, a critical aspect of preclinical development is the comprehensive assessment of a compound's selectivity, as off-target activities can lead to unexpected toxicities or provide opportunities for drug repositioning. This guide provides a comparative framework for the off-target profiling of this compound based kinase inhibitors, supported by experimental data from a closely related analog and detailed experimental protocols.

Data Presentation: Kinase Selectivity of a Representative Quinazoline Analog

Table 1: Kinase Selectivity Profile of a Representative 6-Arylquinazolin-4-amine Analog (Analog 4) [1]

Target KinaseDissociation Constant (Kd, nM)Comments
Primary Targets
CLK137Potent inhibition of a cdc2-like kinase involved in pre-mRNA splicing.
CLK450Potent inhibition of a cdc2-like kinase involved in pre-mRNA splicing.
DYRK1A27Potent inhibition of a dual-specificity tyrosine phosphorylation-regulated kinase.
Significant Off-Target
EGFR230Moderate activity against Epidermal Growth Factor Receptor.
Other Screened Kinases >500The compound was found to be highly selective, with minimal activity against a large panel of over 400 other kinases at concentrations below 500 nM.

Analysis: The data for Analog 4 demonstrates a remarkably selective profile, with potent activity against a small subset of kinases (CLK1, CLK4, and DYRK1A).[1] The moderate activity against EGFR is a noteworthy off-target effect that would warrant further investigation in a drug development program.[1] This type of quantitative screening is crucial for understanding the full spectrum of a kinase inhibitor's biological activity.

Experimental Protocols

The determination of a kinase inhibitor's off-target profile relies on robust and standardized experimental assays. Below are detailed methodologies for key experiments commonly employed in kinase inhibitor profiling.

Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay (e.g., ³³P-ATP Filter Binding Assay)

This method measures the incorporation of a radiolabeled phosphate from ATP into a substrate (peptide or protein) by a specific kinase.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide or protein substrates

  • ³³P-ATP (radiolabeled ATP)

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • Test inhibitor (e.g., this compound derivative) at various concentrations

  • 96-well filter plates (e.g., phosphocellulose or glass fiber)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent, typically DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted inhibitor to the appropriate wells. Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-kinase control (background).

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and ³³P-ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 30-60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to the filter plate, where the phosphorylated substrate will bind to the filter membrane.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated ³³P-ATP.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 2: In Vitro Kinase Profiling using a Luminescence-Based Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer

  • Test inhibitor at various concentrations

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well or 384-well opaque plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Kinase Reaction: In an opaque multi-well plate, set up the kinase reaction by combining the kinase, substrate, ATP, and the test inhibitor at various concentrations. Include appropriate controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a specified time.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into ATP and then into a luminescent signal. Incubate at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Determine the IC50 value by plotting the activity against the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate a representative signaling pathway affected by kinase inhibitors and a typical workflow for off-target profiling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor Kinase Inhibitor (this compound derivative) Inhibitor->RAF GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression cluster_workflow Kinase Inhibitor Off-Target Profiling Workflow Start Test Compound (this compound derivative) PrimaryScreen Primary Screen (e.g., against a few target kinases) Start->PrimaryScreen KinomeScan Broad Kinome Profiling (Panel of >400 kinases) PrimaryScreen->KinomeScan DataAnalysis Data Analysis (IC50/Kd determination, Selectivity Score) KinomeScan->DataAnalysis HitValidation Hit Validation (Orthogonal assays, e.g., CETSA) DataAnalysis->HitValidation CellularAssays Cellular Assays (Phenotypic screening, Pathway analysis) HitValidation->CellularAssays LeadOptimization Lead Optimization / Further Development CellularAssays->LeadOptimization

References

Confirming Target Engagement of Quinazoline-Based Kinase Inhibitors in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy. Compounds built on the quinazoline scaffold have emerged as a particularly successful class, with several approved drugs targeting the Epidermal Growth Factor Receptor (EGFR) and other kinases. Verifying that these compounds engage their intended target within the complex cellular environment is a critical step in preclinical development. This guide provides a comparative overview of methodologies to confirm the cellular target engagement of quinazoline-based kinase inhibitors, using the well-characterized EGFR inhibitor, Gefitinib, as a primary example, and comparing its performance with other alternatives like Afatinib and Osimertinib.

Introduction to Quinazoline-Based EGFR Inhibitors

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[1] Its quinazoline core is a common feature among many EGFR inhibitors, including the second-generation inhibitor Afatinib and the third-generation inhibitor Osimertinib. These inhibitors compete with ATP at the kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[2] However, their efficacy can vary depending on the mutational status of EGFR in different cancer cell lines.

Comparative Analysis of EGFR Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Gefitinib and its alternatives against various non-small cell lung cancer (NSCLC) cell lines harboring different EGFR mutations. This data highlights the differential sensitivity of these cell lines to various generations of EGFR inhibitors.

CompoundCell LineEGFR Mutation StatusIC50 (nM)
Gefitinib PC-9Exon 19 Deletion77.26[3]
HCC827Exon 19 Deletion13.06[3]
H3255L858R~3
H1975L858R + T790M>4000
Afatinib PC-9Exon 19 Deletion0.8[4]
H3255L858R0.3[4]
H1975L858R + T790M57[4]
Osimertinib PC-9Exon 19 Deletion8[5]
H1975L858R + T790M11[5]
PC-9VanRExon 19 Del + T790M40[5]

Confirming Target Engagement in Cellular Models

Directly confirming that a compound binds to its intended target within a living cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[6]

EGFR Signaling Pathway and Inhibition

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by quinazoline-based inhibitors like Gefitinib.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Gefitinib Gefitinib (Quinazoline Inhibitor) Gefitinib->Dimerization Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

EGFR signaling pathway and the point of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cellular Thermal Shift Assay (CETSA) Workflow

This workflow outlines the key steps in performing a CETSA experiment to confirm target engagement.

CETSA_Workflow start Start treat_cells Treat cells with compound or vehicle start->treat_cells heat_shock Apply heat shock (temperature gradient) treat_cells->heat_shock lyse_cells Lyse cells heat_shock->lyse_cells centrifuge Centrifuge to separate soluble and aggregated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble fraction) centrifuge->collect_supernatant protein_quantification Quantify target protein (e.g., Western Blot, ELISA) collect_supernatant->protein_quantification data_analysis Analyze data to determine thermal shift protein_quantification->data_analysis end End data_analysis->end

A generalized workflow for the Cellular Thermal Shift Assay.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Plate cells (e.g., A431) and grow to 80-90% confluency. Treat cells with the test compound (e.g., Gefitinib at 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration.

  • Detection: Analyze the amount of soluble target protein (e.g., EGFR) in each sample by Western Blot or other protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.

Western Blot for Phospho-EGFR

To assess the functional consequence of target engagement, the phosphorylation status of EGFR can be measured by Western Blot. Inhibition of EGFR autophosphorylation provides strong evidence of the compound's mechanism of action.

Protocol: Western Blot for Phospho-EGFR (p-EGFR)

  • Cell Treatment and Lysis: Seed cells (e.g., A431) in 6-well plates. Serum-starve the cells for 12-24 hours. Pre-treat with the inhibitor (e.g., Gefitinib) for 2 hours, then stimulate with EGF (e.g., 100 ng/mL) for 15 minutes. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.[9]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[8]

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total EGFR and a loading control like β-actin.[9]

Cell Viability Assay

Cell viability assays are used to determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Gefitinib) and a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[10]

Conclusion

Confirming target engagement in a cellular context is a multi-faceted process that requires orthogonal approaches. By combining direct binding assays like CETSA with functional assays that measure the downstream consequences of target inhibition, such as Western blotting for target phosphorylation and cell viability assays, researchers can build a robust data package to validate the mechanism of action of novel quinazoline-based kinase inhibitors. The comparative data presented here for Gefitinib and its alternatives underscores the importance of characterizing inhibitors against a panel of relevant cellular models to understand their potency and selectivity profile.

References

Benchmarking 6-Bromoquinazolin-2-amine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of therapeutic innovation, this guide provides a comprehensive performance comparison of novel 6-Bromoquinazolin-2-amine derivatives against current therapeutic standards in oncology. This document synthesizes key experimental data, outlines detailed methodologies, and visualizes critical biological pathways to support informed decision-making in drug development.

Executive Summary

Recent investigations into this compound derivatives have revealed their potential as potent anticancer agents. Notably, select derivatives have demonstrated superior cytotoxic effects against specific cancer cell lines when compared to the conventional chemotherapeutic agent, cisplatin. The primary mechanism of action is believed to be the inhibition of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology. This guide benchmarks the performance of a promising this compound derivative, compound 5b, against cisplatin and EGFR-targeted therapies, providing a data-driven overview of its therapeutic potential. Furthermore, emerging research suggests a possible role for the broader quinazolin-2-amine scaffold in the treatment of neurodegenerative diseases, hinting at future therapeutic avenues.

Anticancer Performance: Benchmarking Against Current Standards

The cytotoxic activity of this compound derivatives has been evaluated against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines. The results for the most potent derivative, compound 5b, are presented below in comparison to standard-of-care chemotherapy and targeted therapies.

Data Presentation: Cytotoxicity (IC50) Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, collated from various studies, summarizes the IC50 values obtained via the MTT assay, a colorimetric assay for assessing cell metabolic activity.

Compound/DrugTarget/MechanismMCF-7 IC50 (µM)SW480 IC50 (µM)
This compound Derivative (5b) EGFR Inhibition (predicted)0.53[1]1.95[1]
Cisplatin DNA Cross-linking~2.5 - 4.2[2][3][4]~4.8[4]
Gefitinib EGFR Tyrosine Kinase Inhibitor~5 - 20 (Wild-Type EGFR)[5]>10 (Generally resistant)
Erlotinib EGFR Tyrosine Kinase Inhibitor~4 - 10[3]~10 - 30

Note: IC50 values can vary between studies due to different experimental conditions such as incubation time and cell density. The values presented are indicative of the compounds' potencies.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells (MCF-7 or SW480) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives and standard drugs are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a solution of SDS in HCl.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6][7][8][9][10]

In Vitro Kinase Assay (EGFR)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase, in this case, EGFR.

  • Reagent Preparation: Recombinant human EGFR enzyme, a specific peptide substrate (e.g., Poly(Glu, Tyr)), and ATP are prepared in a kinase reaction buffer.

  • Compound Incubation: The this compound derivative is serially diluted and pre-incubated with the EGFR enzyme in a 96-well plate.

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP to the wells.

  • Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate, or fluorescence/luminescence-based assays that detect the product of the kinase reaction.[1][11][12][13]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Protein and Ligand Preparation: The 3D structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules are removed, and hydrogen atoms are added. The 3D structure of the ligand (this compound derivative) is generated and optimized.

  • Grid Generation: A grid box is defined around the active site of the protein where the ligand is expected to bind.

  • Docking Simulation: A docking algorithm is used to explore various possible conformations of the ligand within the protein's active site and to score these conformations based on their binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the most likely binding mode of the ligand and to study the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[14][15][16][17][18]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the targeted signaling pathway and experimental workflows are provided below using Graphviz (DOT language).

EGFR_Signaling_Pathway cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGF EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF_ERK Transcription Factors (e.g., c-myc, c-fos) ERK->TF_ERK Proliferation Cell Proliferation, Survival, Angiogenesis TF_ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR TF_AKT Transcription Factors (e.g., NF-κB) AKT->TF_AKT TF_AKT->Proliferation MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h add_solubilizer Add Solubilization Solution incubate_3_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

References

Safety Operating Guide

Proper Disposal of 6-Bromoquinazolin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 6-Bromoquinazolin-2-amine, a halogenated quinazoline derivative commonly used in pharmaceutical research and development.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict protocols to mitigate risks and ensure compliance with regulatory standards. The following procedures outline the necessary safety precautions, waste segregation, and disposal methods.

Immediate Safety and Handling

Personal Protective Equipment (PPE) is mandatory. All handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation.

Key Safety Information:

Hazard CategoryPrecautionary StatementPersonal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]Lab coat, Safety goggles, Chemical-resistant gloves (e.g., nitrile)
Skin Irritation Causes skin irritation. Wash hands and any exposed skin thoroughly after handling. If skin irritation occurs, seek medical advice.[1]Lab coat, Chemical-resistant gloves
Eye Irritation Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]Safety goggles or face shield
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]Chemical fume hood, Dust respirator (if applicable)

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused pure compound, contaminated labware (e.g., pipette tips, vials, weighing paper), and solutions.

  • Segregate as halogenated organic waste. As a brominated compound, this compound must be disposed of in a designated "Halogenated Organic Waste" stream.[2] Do not mix with non-halogenated chemical waste, as this can complicate and increase the cost of disposal.

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound and contaminated disposable materials in a clearly labeled, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) container.[2] Keep the container closed except when adding waste.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container clearly labeled "Halogenated Organic Liquid Waste."[2] Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[2]

3. Labeling and Storage:

  • Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Irritant").

  • Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]

4. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Provide the waste manifest with an accurate description of the waste, including the chemical composition and quantity.

Accidental Release Measures: In the event of a spill, evacuate personnel from the immediate area.[4] Wearing appropriate PPE, clean up spills immediately.[5]

  • For dry spills: Use a dry clean-up procedure to avoid generating dust. Sweep or vacuum the material (using an explosion-proof vacuum) and place it in a sealed, labeled container for disposal.[5]

  • For wet spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Wash the area with soap and water, and prevent runoff from entering drains.[4][5]

  • Do not let the product enter drains. [4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated identify_waste 1. Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify_waste segregate_waste 2. Segregate as Halogenated Organic Waste identify_waste->segregate_waste contain_solid 3a. Contain Solid Waste in Labeled HDPE Container segregate_waste->contain_solid Solid Waste contain_liquid 3b. Contain Liquid Waste in Labeled, Leak-Proof Container segregate_waste->contain_liquid Liquid Waste store_waste 4. Store in Designated Secure Area contain_solid->store_waste contain_liquid->store_waste contact_ehs 5. Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.

References

Personal protective equipment for handling 6-Bromoquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 6-Bromoquinazolin-2-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and brominated heterocycles, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

Given the potential hazards associated with this compound, including potential for skin, eye, and respiratory irritation, a comprehensive personal protective equipment strategy is mandatory.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently as all disposable gloves have some level of permeability.[3][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1][3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific operational conditions and a risk assessment.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for both personal safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

Step 2: Compound Handling

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid generating dust.[5]

  • Transfer: Use a spatula for transferring the solid to prevent spillage and dust formation.

  • Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent in a suitable container within the fume hood. This should be done with gentle stirring to avoid splashing.

Step 3: Post-Handling Procedures

  • Decontamination: Clean the work area thoroughly after handling the compound.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated disposable PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container, typically designated for halogenated organic waste.[3]

  • Contaminated Labware: Place items such as contaminated pipette tips and gloves into a designated solid hazardous waste container.[3]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and all associated hazard warnings.[3]

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory pending pickup by environmental health and safety personnel.[3]

Visual Workflow for Handling this compound

cluster_prep Step 1: Preparation cluster_handling Step 2: Handling (in Fume Hood) cluster_post Step 3: Post-Handling cluster_disposal Step 4: Waste Disposal risk_assessment Conduct Risk Assessment check_emergency_equipment Check Emergency Equipment risk_assessment->check_emergency_equipment don_ppe Don Appropriate PPE check_emergency_equipment->don_ppe weigh Weigh Compound don_ppe->weigh Enter Handling Area transfer Transfer Compound weigh->transfer collect_solid Collect Solid Waste weigh->collect_solid prepare_solution Prepare Solution transfer->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate collect_liquid Collect Liquid Waste prepare_solution->collect_liquid remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands remove_ppe->collect_solid label_waste Label Waste Containers collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste

Caption: Operational and Disposal Workflow for this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.